Lenacapavir Sodium
Description
Lenacapavir oral tablet and injection (brand name: Sunlenca)
For the treatment of HIV in adults for whom other HIV medicines have not worked and who meet certain requirements, as determined by a health care provider. Lenacapavir for HIV treatment is always used in combination with other HIV medicines.
Lenacapavir oral tablet and injection (brand name: Yeztugo)
For HIV PrEP to reduce the risk of HIV in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV from sex. Lenacapavir for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections.
Lenacapavir Sodium is the sodium salt form of lenacapavir, an inhibitor of human immunodeficiency virus type 1 (HIV-1) capsid function, with activity against HIV. Upon administration, lenacapavir targets and binds to the interface between HIV capsid protein (p24) subunits in hexamers. This inhibits capsid function, including capsid-mediated nuclear uptake of preintegration complexes, virion production and proper capsid core formation, thereby inhibiting HIV-1 replication.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and is indicated for hiv-1 infection and hiv infection.
See also: Lenacapavir (has active moiety).
Propriétés
Numéro CAS |
2283356-12-5 |
|---|---|
Formule moléculaire |
C39H31ClF10N7NaO5S2 |
Poids moléculaire |
990.3 g/mol |
Nom IUPAC |
sodium [4-chloro-7-[2-[(1S)-2-(3,5-difluorophenyl)-1-[[2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetyl]amino]ethyl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)-3-pyridinyl]-1-(2,2,2-trifluoroethyl)indazol-3-yl]-methylsulfonylazanide |
InChI |
InChI=1S/C39H32ClF10N7O5S2.Na/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47;/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H2,52,54,55,58);/q;+1/p-1/t24-,25+,27-;/m0./s1 |
Clé InChI |
SSXPGMNGIORJAQ-PZNXWHLTSA-M |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Disruption: A Technical Guide to Lenacapavir Sodium's Mechanism of Action Against the HIV-1 Capsid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (LEN), a first-in-class, long-acting HIV-1 capsid inhibitor, represents a paradigm shift in antiretroviral therapy. Its novel mechanism of action, targeting the viral capsid at multiple stages of the HIV-1 lifecycle, offers a potent new weapon against drug-resistant strains. This in-depth technical guide elucidates the core mechanism of action of Lenacapavir Sodium, focusing on its interaction with the HIV-1 capsid. We will delve into its binding site, its profound effects on capsid assembly and disassembly, and its critical role in thwarting nuclear import and the production of new virions. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and pathways.
Introduction: The HIV-1 Capsid as a Strategic Antiviral Target
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. Far from being a passive container, the capsid is a dynamic and critical orchestrator of several key events in the viral replication cycle. It protects the viral ribonucleoprotein complex from cellular defense mechanisms, facilitates reverse transcription, and mediates the transport of the pre-integration complex to the nucleus of the host cell. In the late stages of infection, the capsid protein (CA) is essential for the assembly and maturation of new, infectious virions. The multifaceted and highly conserved nature of the HIV-1 capsid makes it an attractive target for antiretroviral drug development. Lenacapavir is the first approved therapeutic agent that specifically targets this crucial viral component.
Lenacapavir's Multi-Pronged Attack on the HIV-1 Lifecycle
Lenacapavir's potent antiviral activity stems from its ability to interfere with multiple, distinct phases of the HIV-1 lifecycle. By binding to the capsid protein, Lenacapavir disrupts the delicate balance of stability required for successful infection, impacting both early and late-stage processes.[1][2][3][4]
Early-Stage Inhibition: A Barricade to Nuclear Entry
In the early phase of infection, Lenacapavir's primary mechanism involves the hyperstabilization of the capsid. This increased stability is ultimately detrimental to the virus. While it was initially thought that the drug might "lock" the viral genome inside the capsid, it is now understood that this hyperstabilization leads to a brittle capsid structure that is prone to premature rupture in the cytoplasm.[5][6] This premature disassembly exposes the viral genetic material to the host cell's innate immune sensors before it can reach the nucleus.[5][6]
Furthermore, Lenacapavir directly competes with essential host-cell factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153), for binding to the capsid.[4][7] These host proteins are crucial for the transport of the intact or partially intact capsid to and through the nuclear pore complex. By blocking these interactions, Lenacapavir effectively prevents the viral pre-integration complex from gaining access to the host cell's nucleus, a critical step for viral replication.[4][7] Even at very low concentrations (0.5 nM), Lenacapavir can inhibit viral nuclear entry.[4][7]
Late-Stage Inhibition: Sabotaging Virion Assembly and Maturation
During the late stages of the HIV-1 lifecycle, newly synthesized Gag polyproteins are trafficked to the host cell membrane for the assembly of new virions. Lenacapavir also exerts a powerful inhibitory effect at this stage. It interferes with the proper assembly of Gag, leading to the formation of malformed, non-infectious viral particles.[8] The presence of Lenacapavir accelerates the assembly process, which paradoxically results in construction errors and the creation of deformed capsids that cannot properly enclose the viral genome.[6] These aberrant virions, while they may still bud from the host cell, are not capable of establishing a productive infection in new target cells.
The Molecular Basis of Interaction: Lenacapavir's Binding Site
High-resolution structural studies, including cryo-electron microscopy and X-ray crystallography, have precisely mapped the binding site of Lenacapavir on the HIV-1 capsid. Lenacapavir binds to a highly conserved, hydrophobic pocket at the interface between two adjacent capsid protein (CA) subunits within the mature hexameric lattice.[9] This site is often referred to as the "FG binding pocket" due to its role in interacting with phenylalanine-glycine motifs present in host factors like CPSF6 and Nup153.[9]
The binding of Lenacapavir is characterized by extensive hydrophobic interactions and a network of hydrogen bonds, involving residues from both the N-terminal domain (NTD) of one CA subunit and the C-terminal domain (CTD) of the neighboring subunit.[2] This high-affinity interaction effectively "glues" the subunits together, leading to the observed hyperstabilization of the capsid lattice.[9]
Quantitative Analysis of Lenacapavir's Potency
The remarkable potency of Lenacapavir is reflected in its low effective concentrations and high binding affinity for the HIV-1 capsid.
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 (Half-Maximal Effective Concentration) | 105 pM | MT-4 cells (HIV-1 infected) | [2][10] |
| 32 pM | Human CD4+ T cells | [2][3] | |
| 56 pM | Macrophages | [2][3] | |
| 20–160 pM | 23 clinical isolates of HIV-1 | [2] | |
| 885 pM | HIV-2 isolates | [2][3] | |
| ~12-314 pM | Various cell lines | [4] | |
| IC50 (Half-Maximal Inhibitory Concentration) | 1.08 nM | Jurkat cells (Reverse Transcription) | [9] |
| 0.59 nM | Jurkat cells (Reverse Transcription with preincubation) | [9] | |
| KD (Dissociation Constant) | 215 pM | CA hexamer | [9] |
| ~200 pM | CA hexamer | [11] |
The Landscape of Lenacapavir Resistance
As with any antiretroviral agent, the emergence of drug resistance is a key consideration. Resistance to Lenacapavir is primarily associated with mutations in the capsid protein that alter the drug's binding site.
| Mutation | Fold Change in EC50 | Impact on Binding Affinity (KD) | Reference |
| Q67H | 4.6 | Adversely influenced | [7] |
| N74D | 10 | Decreased by 20-fold | [12] |
| Q67H/N74D | Cumulative effects of single mutations | Adversely influenced | [7] |
| L56I | - | - | [13] |
| M66I | >1000 | - | [14] |
| K70N | - | - | [13] |
| N74S | - | - | [13] |
| T107N | - | - | [13] |
It is noteworthy that many of these resistance mutations come at a fitness cost to the virus, often resulting in reduced replication capacity.[14]
Visualizing the Mechanism and Experimental Workflows
To further elucidate the complex interactions and processes described, the following diagrams have been generated using the DOT language.
Caption: Lenacapavir's dual mechanism of action against the HIV-1 capsid.
Caption: Workflow for a multi-cycle HIV-1 antiviral activity assay.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments used to characterize the mechanism of action of Lenacapavir.
Multi-Cycle HIV-1 Antiviral Activity Assay (p24 ELISA)
Objective: To determine the half-maximal effective concentration (EC50) of Lenacapavir in a cell-based assay that allows for multiple rounds of viral replication.
Materials:
-
Target cells (e.g., MT-2 or TZM-bl cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Lenacapavir stock solution
-
96-well flat-bottom cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture target cells in complete medium. Ensure cells are in the logarithmic growth phase with >95% viability on the day of the assay.
-
Compound Dilution: Prepare a serial dilution of Lenacapavir in a 96-well plate. Include a "no drug" (virus only) control and a "no virus" (cells only) control.
-
Infection: Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI). Add the diluted virus to the wells containing the serially diluted Lenacapavir.
-
Cell Seeding: Add the target cells to each well at an appropriate density (e.g., 5 x 10^4 cells/well for MT-2).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 Quantification: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each Lenacapavir concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vitro HIV-1 Capsid Assembly Assay
Objective: To assess the effect of Lenacapavir on the in vitro assembly of purified HIV-1 capsid protein.
Materials:
-
Purified recombinant HIV-1 CA protein
-
Assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Lenacapavir stock solution
-
Spectrophotometer capable of measuring turbidity at 350 nm
Procedure:
-
Protein Preparation: Prepare a solution of purified HIV-1 CA protein in the assembly buffer.
-
Compound Addition: Add varying concentrations of Lenacapavir or a vehicle control to the CA protein solution.
-
Initiate Assembly: Initiate the assembly reaction, often by a change in temperature or addition of an inducing agent.
-
Monitor Assembly: Monitor the assembly of CA into higher-order structures by measuring the increase in turbidity (light scattering) at 350 nm over time using a spectrophotometer.
-
Data Analysis: Plot the absorbance at 350 nm versus time. Compounds that accelerate the rate of turbidity increase are considered enhancers of assembly, while those that slow it down are inhibitors.[15]
Biolayer Interferometry (BLI) for Binding Affinity Measurement
Objective: To determine the binding affinity (KD) and kinetics (kon and koff) of Lenacapavir to the HIV-1 CA hexamer.
Materials:
-
Biotinylated, stabilized HIV-1 CA hexamers
-
Streptavidin-coated biosensor tips
-
BLI instrument
-
Lenacapavir solutions at various concentrations in an appropriate buffer
-
Assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO)
Procedure:
-
Sensor Hydration: Hydrate the streptavidin biosensor tips in the assay buffer.
-
Ligand Immobilization: Immobilize the biotinylated CA hexamers onto the surface of the streptavidin biosensors.
-
Baseline: Establish a stable baseline by dipping the sensor tips into the assay buffer.
-
Association: Transfer the sensor tips to wells containing different concentrations of Lenacapavir and measure the binding (association) in real-time.
-
Dissociation: Transfer the sensor tips back to wells containing only the assay buffer and measure the unbinding (dissociation) of Lenacapavir in real-time.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[5][6]
Cryo-Electron Microscopy (Cryo-EM) of the Capsid-Lenacapavir Complex
Objective: To visualize the high-resolution structure of Lenacapavir bound to the HIV-1 capsid lattice.
Materials:
-
Purified recombinant HIV-1 CA protein
-
Inositol hexakisphosphate (IP6) to promote in vitro assembly of conical capsids
-
Lenacapavir
-
Cryo-EM grids
-
Vitrification apparatus (e.g., Vitrobot)
-
Transmission electron microscope (TEM) with a direct electron detector
Procedure:
-
Sample Preparation: Induce the assembly of purified HIV-1 CA protein into tubes or cones in the presence of IP6. Add an excess of Lenacapavir to ensure saturation of the binding sites.
-
Grid Preparation and Vitrification: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid to create a thin film, and plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of low-dose images (micrographs) of the vitrified sample using a cryo-TEM.
-
Image Processing: Computationally extract individual particle images (CA hexamers) from the micrographs. Perform 2D and 3D classification and refinement to generate a high-resolution 3D reconstruction of the capsid-Lenacapavir complex.
-
Model Building and Analysis: Fit an atomic model of the CA protein and Lenacapavir into the resulting cryo-EM density map to analyze the specific molecular interactions at the binding interface.[5][16][17][18]
Conclusion
Lenacapavir represents a significant breakthrough in the field of HIV-1 therapeutics. Its unique mechanism of action, which involves the multifaceted disruption of the HIV-1 capsid, provides a potent and durable antiviral response. By hyperstabilizing the capsid during early-stage infection and promoting aberrant assembly during the late stages, Lenacapavir effectively shuts down viral replication. The detailed understanding of its interaction with the capsid, elucidated through advanced structural and biochemical techniques, not only informs the clinical use of this drug but also paves the way for the development of next-generation capsid inhibitors with improved resistance profiles. This technical guide provides a comprehensive foundation for researchers and drug developers working to further unravel the complexities of HIV-1 and to design even more effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. natap.org [natap.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of antiviral compounds using Bio-Layer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenacapavir binding to immature Gag triggers the emergence of giant HIV-1 virions | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure of HIV-1 Capsid Assemblies by Cryo-electron Microscopy and Iterative Helical Real-space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of HIV-1 capsid assemblies by cryo-electron microscopy and iterative helical real-space reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenacapavir's High-Affinity Binding to HIV-1 Capsid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (B1654289) (LEN) is a first-in-class, potent, long-acting antiretroviral agent that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (p24). Its unique mechanism of action, involving high-affinity binding to the capsid, disrupts multiple stages of the viral lifecycle, including nuclear entry, assembly, and disassembly. This technical guide provides an in-depth analysis of the binding affinity of lenacapavir to the HIV-1 p24 capsid protein, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction
The HIV-1 capsid is a conical protein shell composed of p24 capsid protein monomers that assemble into hexamers and pentamers. This structure is critical for the protection of the viral genome and for mediating interactions with host cell factors essential for viral replication. Lenacapavir selectively binds to a hydrophobic pocket at the interface of two adjacent p24 subunits within a hexamer.[1] This binding event stabilizes the capsid lattice, leading to premature capsid disassembly and preventing the virus from successfully completing its replication cycle.[2][3] The exceptional potency of lenacapavir is directly attributed to its high binding affinity and slow dissociation from the HIV-1 capsid.
Quantitative Analysis of Lenacapavir Binding Affinity
The binding affinity of lenacapavir to the HIV-1 p24 capsid has been quantified using various biophysical and cellular assays. The key parameters include the dissociation constant (Kd), which represents the equilibrium constant for the dissociation of the ligand-receptor complex, and the half-maximal inhibitory and effective concentrations (IC50 and EC50), which measure the functional potency of the drug in biochemical and cell-based assays, respectively.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Dissociation Constant (Kd) | 215 pM | Not specified | [4] |
| EC50 | ~23 pM | Not specified | [5] |
| EC50 | 105 pM | MT-4 cells | [6] |
| EC50 | 32 pM | Primary human CD4+ T cells | [6] |
| IC50 (vs. HIV-2) | 2.2 nM | MAGIC-5A cells (single-cycle infection) | [7] |
Mechanism of Action and Binding Site
Lenacapavir binds to a conserved, hydrophobic pocket on the HIV-1 capsid, often referred to as the "FG-binding pocket" due to its interaction with host factors containing phenylalanine-glycine (FG) motifs, such as CPSF6 and NUP153.[4] By occupying this site, lenacapavir not only physically obstructs the binding of these essential host factors but also induces a hyperstabilization of the capsid lattice.[4][8] This hyperstabilization is believed to make the capsid brittle, leading to its premature rupture within the cytoplasm before the viral genome can be successfully reverse transcribed and integrated into the host cell's DNA.[3]
Structurally, lenacapavir extends across two neighboring p24 monomers within a hexamer, contributing to its very high affinity.[4] This interaction effectively "locks" the hexamer, preventing the dynamic conformational changes required for normal capsid function.
Experimental Protocols
The determination of lenacapavir's binding affinity and mechanism of action relies on a combination of biophysical, biochemical, and cell-based assays.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association (kon) and dissociation (koff) rates and calculate the dissociation constant (Kd) of lenacapavir binding to purified HIV-1 p24 capsid protein.
Methodology:
-
Immobilization: Recombinant HIV-1 p24 protein is immobilized on the surface of a sensor chip.
-
Binding: A solution containing lenacapavir at various concentrations is flowed over the sensor surface, allowing the drug to bind to the immobilized p24. This binding event causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
Dissociation: A buffer solution without lenacapavir is flowed over the surface to measure the dissociation of the drug from the p24 protein.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the kon and koff rates. The Kd is then calculated as the ratio of koff/kon.
Single-Molecule Fluorescence Imaging
This technique allows for the direct visualization of individual viral capsids and the real-time monitoring of their disassembly and the binding of fluorescently labeled molecules.
Objective: To observe the effect of lenacapavir on the stability of individual HIV-1 capsids.
Methodology:
-
Sample Preparation: HIV-1 virions containing fluorescently labeled content markers (e.g., GFP) are permeabilized and immobilized on a glass surface.
-
Drug Addition: Lenacapavir is added to the sample chamber.
-
Imaging: Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize individual capsids. The release of the fluorescent content marker signifies capsid rupture.
-
Data Analysis: The kinetics of content release are measured in the presence and absence of lenacapavir to determine the drug's effect on capsid stability.[4]
In Vitro Antiviral Activity Assays
These cell-based assays are crucial for determining the potency of lenacapavir in a biological context.
Objective: To determine the half-maximal effective concentration (EC50) of lenacapavir required to inhibit HIV-1 replication in cell culture.
Methodology:
-
Cell Culture: Susceptible host cells (e.g., MT-4 or primary human CD4+ T cells) are cultured.
-
Infection: The cells are infected with a known amount of HIV-1 in the presence of serial dilutions of lenacapavir.
-
Incubation: The infected cells are incubated for a period sufficient for viral replication to occur.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen concentrations are plotted against the corresponding lenacapavir concentrations. The EC50 value, representing the concentration of the drug that inhibits viral replication by 50%, is then calculated.[9]
Visualizations
Lenacapavir's Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 5. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
Molecular structure and chemical properties of Lenacapavir Sodium
An In-Depth Technical Guide on the Molecular Structure and Chemical Properties of Lenacapavir Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (GS-6207) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] Its novel mechanism of action, targeting multiple stages of the viral life cycle, coupled with its potent antiviral activity and favorable pharmacokinetic profile, establishes it as a significant advancement in antiretroviral therapy, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.
Molecular Structure and Chemical Properties
This compound is the sodium salt form of Lenacapavir.[4][5] The chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Property | Value |
| Chemical Name | sodium ((S)-1-(3-(4-chloro-3-(methylsulfonamido)-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)(2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[2][6]cyclopenta[1,2-c]pyrazol-1-yl)acetyl)amide) |
| CAS Number | 2283356-12-5[6] |
| Molecular Formula | C₃₉H₃₁ClF₁₀N₇NaO₅S₂[6][7] |
| Molecular Weight | 990.26 g/mol [6][8] |
| SMILES | O=S(NC1=NN(CC(F)(F)F)C2=C1C(Cl)=CC=C2C(C(--INVALID-LINK--[N-]C(CN4C(C(F)(F)[C@]5([H])C[C@]65[H])=C6C(C(F)(F)F)=N4)=O)=N7)=CC=C7C#CC(C)(C)S(=O)(C)=O)(C)=O.[Na+] |
Table 2: Physicochemical Properties of Lenacapavir
| Property | Value |
| Appearance | Light yellow to yellow solid[9] |
| Solubility | Practically insoluble in water.[9] Soluble in DMSO (≥ 200 mg/mL), and in a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline (≥ 6.25 mg/mL).[10] |
| pKa | 6.69[9] |
| LogP | 6.4 |
Mechanism of Action
Lenacapavir is a potent and selective inhibitor of the HIV-1 capsid protein (p24).[1] It disrupts the normal function of the capsid at multiple, distinct stages of the viral life cycle, a mechanism that distinguishes it from all other classes of antiretroviral drugs.[2][11]
The primary mechanism involves the direct binding of Lenacapavir to the interface between adjacent capsid protein subunits within the viral capsid.[1] This interaction leads to:
-
Inhibition of Nuclear Import: By over-stabilizing the capsid, Lenacapavir prevents the timely uncoating of the viral core and the subsequent release of the pre-integration complex into the cytoplasm. This blocks the transport of viral DNA into the host cell nucleus, a critical step for integration into the host genome.[2][3]
-
Disruption of Virus Assembly and Release: Lenacapavir interferes with the assembly of new viral particles at the plasma membrane of the infected cell. It disrupts the function of the Gag and Gag-Pol polyproteins, leading to the production of immature and non-infectious virions.[2][3]
-
Aberrant Capsid Core Formation: The presence of Lenacapavir disrupts the kinetics of capsid protein association, resulting in the formation of malformed or unstable capsid cores.[2][3] Recent studies suggest that this leads to a "brittle" capsid that undergoes premature rupture.
This multi-faceted mechanism of action contributes to the high potency of Lenacapavir and its high barrier to resistance.
References
- 1. HIV-1 Structural Proteins or Cell-Signaling Factors? That Is the Question! [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. natap.org [natap.org]
- 5. Study to Evaluate Safety, Pharmacokinetics, and Antiviral Activity of Lenacapavir Administered Subcutaneously in Human Immunodeficiency Virus (HIV) -1 Infected Adults [ctv.veeva.com]
- 6. benchchem.com [benchchem.com]
- 7. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 8. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Early-Stage In Vitro Evaluation of Lenacapavir's Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (LEN) is a pioneering, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1] Its unique mechanism of action sets it apart from all other approved antiretroviral classes by interfering with multiple, critical stages of the viral lifecycle.[2][3][4] This multifaceted inhibition translates to picomolar potency against a wide range of HIV-1 subtypes and clinical isolates, including those resistant to existing antiretroviral drugs.[5][6] This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of Lenacapavir's antiviral activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Quantitative Antiviral Activity and Resistance Profile
The in vitro antiviral efficacy of Lenacapavir has been robustly characterized against laboratory-adapted HIV-1 strains, diverse clinical isolates, and various mutant viruses. The following tables summarize the key quantitative data from these in vitro studies.
Table 1: In Vitro Antiviral Activity of Lenacapavir against Wild-Type HIV-1
| Cell Line | HIV-1 Strain/Isolate | EC50 (pM) |
| MT-4 | Unspecified | 105[2][6] |
| Human CD4+ T cells | Unspecified | 32[2][6] |
| Macrophages | Unspecified | 56[2][6] |
| HEK293T | 23 clinical isolates | 20 - 160[2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 50 (mean)[6] |
| Various | Diverse subtypes (A, A1, AE, AG, B, BF, C, D, G, H) | 124 - 357[7] |
Table 2: In Vitro Antiviral Activity of Lenacapavir against HIV-2
| Cell Line | HIV-2 Isolate | EC50 (pM) | Fold-Change vs. HIV-1 |
| MAGIC-5A | Multiple isolates | Low nanomolar range | 11- to 14-fold less potent[6][8] |
| T-cell line | Multiple isolates | Low nanomolar range | 11- to 14-fold less potent[6][8] |
Table 3: In Vitro Resistance Profile of Lenacapavir
| Capsid Mutation | Fold-Change in EC50 (vs. Wild-Type) | Replication Capacity (% of Wild-Type) |
| Q67H | 4.6 - 6[6][7] | 58%[6][7] |
| M66I | >2000[6][7] | 1.5%[6][7] |
| N74D | Not specified | Reduced[6] |
| K70N | Not specified | Reduced[6] |
| L56I | Not specified | Reduced[6] |
| T107N | Not specified | Reduced[6] |
| Q67H/N74S | >3200[6] | Reduced[6] |
| Q67H/T107N | >3200[6] | Reduced[6] |
Lenacapavir's Mechanism of Action: A Multi-Stage Attack
Lenacapavir binds to a hydrophobic pocket at the interface of two adjacent capsid protein subunits within the capsid hexamer.[9][10][11] This interaction disrupts the delicate balance of capsid stability, interfering with both early and late stages of the HIV-1 lifecycle.[1][5]
Early-Stage Inhibition: Preventing Nuclear Entry
In the early phase of infection, Lenacapavir binding hyper-stabilizes the viral capsid.[9][12] This increased stability is thought to lead to premature breakage of the capsid before the virus can complete the conversion of its RNA to DNA.[12] This disruption prevents the proper uncoating process and interferes with the transport of the viral pre-integration complex into the nucleus by blocking the interaction of the capsid with crucial host factors like CPSF6 and Nucleoporin 153 (Nup153).[2][13]
Late-Stage Inhibition: Disrupting Virion Assembly and Maturation
In the late stages of the viral lifecycle, Lenacapavir interferes with the assembly of new virions.[3] By binding to capsid protein subunits, it disrupts the normal process of Gag and Gag-Pol polyprotein processing and the subsequent formation of a mature, infectious capsid core.[3] This results in the production of malformed, non-infectious viral particles.[3]
Experimental Protocols
Multi-Cycle Antiviral Assay using MT-2 Cells
This protocol is designed to determine the 50% effective concentration (EC50) of Lenacapavir in a multi-cycle infection assay.
Materials:
-
MT-2 cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 virus stock
-
Lenacapavir
-
96-well plates
-
p24 antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-2 cells in a 96-well plate at an appropriate density.
-
Compound Addition: Prepare serial dilutions of Lenacapavir and add them to the wells containing the cells. Include a "no drug" control.
-
Infection: Add a predetermined amount of HIV-1 to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days to allow for multiple rounds of viral replication.[2]
-
Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the cell culture supernatant using a commercial p24 ELISA kit.[2]
-
Data Analysis: Determine the percentage of viral inhibition for each Lenacapavir concentration relative to the "no drug" control. Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 5. natap.org [natap.org]
- 6. benchchem.com [benchchem.com]
- 7. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 8. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. go.drugbank.com [go.drugbank.com]
Lenacapavir's Dual-Pronged Attack on HIV-1: A Technical Guide to Capsid Assembly and Disassembly Inhibition
For Immediate Release
Foster City, CA – December 7, 2025 – Lenacapavir (B1654289) (LEN), a first-in-class, long-acting HIV-1 capsid inhibitor, marks a paradigm shift in antiretroviral therapy. Its novel mechanism of action, targeting the HIV-1 capsid protein (CA), disrupts multiple, essential stages of the viral lifecycle, offering a potent therapeutic option for treatment-experienced individuals with multi-drug resistant HIV-1. This technical guide provides an in-depth exploration of the molecular and structural underpinnings of lenacapavir's interaction with the HIV-1 capsid, with a focus on its profound effects on both the assembly of new virions and the disassembly of incoming viral cores.
A Multi-Stage Mechanism of Action
Unlike traditional antiretrovirals that target viral enzymes, lenacapavir directly engages the HIV-1 capsid, a conical protein shell crucial for both early and late stages of viral replication.[1] By binding to a highly conserved hydrophobic pocket at the interface of two adjacent CA subunits within the hexameric lattice, lenacapavir initiates a cascade of inhibitory effects.[1]
Early-Stage Inhibition: Preventing Nuclear Entry and Promoting Premature Core Disruption
During the initial stages of infection, the integrity of the viral capsid is paramount for the successful transport of the viral genome to the host cell nucleus. Lenacapavir disrupts this process through a dual mechanism:
-
Hyperstabilization and Premature Rupture: Lenacapavir binding induces a state of "hyperstabilization" in the capsid lattice, making it more rigid.[2][3] Paradoxically, this increased stability leads to the capsid becoming brittle, resulting in premature breakage and disassembly in the cytoplasm before the viral genome can be delivered to the nucleus.[2][3]
-
Inhibition of Nuclear Import: The drug competitively inhibits the interaction of the capsid with essential host factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are critical for nuclear import.[4] Viral cores that remain intact despite lenacapavir treatment are often unable to translocate through the nuclear pore complex.[5]
Late-Stage Inhibition: Sabotaging Virion Assembly
In the later stages of the viral lifecycle, lenacapavir interferes with the formation of new, infectious virions. By binding to CA monomers and dimers, it accelerates the assembly process, forcing errors in construction.[2] This leads to the formation of malformed, aberrant capsids that are often unable to properly close and protect the viral genome, rendering the resulting virions non-infectious.[2][6]
Quantitative Analysis of Lenacapavir's Potency and Resistance
Lenacapavir exhibits potent antiviral activity against a wide range of HIV-1 subtypes, including those resistant to other antiretroviral classes.[7][8][9] Its efficacy is quantified by its half-maximal effective concentration (EC50), with lower values indicating greater potency.
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 (Wild-Type HIV-1) | 105 pM | MT-4 cells | [9] |
| 32 pM | Primary Human CD4+ T cells | [8] | |
| 56 pM | Macrophages | [8] | |
| EC50 (HIV-2) | 885 pM | - | [8] |
| Binding Affinity (Kd) | 215 pM | - | [7] |
While lenacapavir presents a high barrier to resistance, certain mutations in the capsid protein can reduce its susceptibility. The most clinically significant mutations include M66I, Q67H, and N74D.
| Mutation | Fold Change in Susceptibility | Replication Capacity (% of Wild-Type) | Reference |
| L56I | - | - | |
| M66I | >2000 | 1.5% | |
| Q67H | 4.6 | 58% | |
| K70N | - | - | |
| N74D | 10 | - | [6] |
| N74S | - | - | |
| T107N | - | - |
Experimental Protocols
The elucidation of lenacapavir's mechanism of action has been made possible through a combination of sophisticated biophysical and virological assays.
In Vitro Capsid Assembly Assay (Turbidity Assay)
This assay measures the effect of lenacapavir on the in vitro assembly of purified recombinant HIV-1 CA protein into capsid-like particles.
Methodology:
-
Protein Purification: Recombinant HIV-1 CA protein is expressed in E. coli and purified to homogeneity.
-
Assembly Reaction: Purified CA protein (typically at a concentration of 75 µM) is induced to assemble in a high-salt buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl, 1 mM DTT).[7]
-
Lenacapavir Addition: Serial dilutions of lenacapavir (or DMSO as a control) are added to the assembly reaction.
-
Turbidity Measurement: The assembly process is monitored by measuring the increase in optical density (turbidity) at 350 nm over time using a spectrophotometer.
-
Data Analysis: The rate of assembly is determined from the slope of the turbidity curve. Compounds that accelerate or inhibit the rate of turbidity increase are identified as modulators of capsid assembly.
In Vitro Capsid Disassembly Assay (Single-Molecule TIRF Microscopy)
This advanced imaging technique allows for the real-time visualization of the disassembly of individual HIV-1 capsids.
Methodology:
-
Virus Preparation: HIV-1 particles containing a fluorescently labeled interior (e.g., GFP-Vpr) are produced.
-
Immobilization: The viral particles are captured on a microscope coverslip.
-
Permeabilization and Labeling: The viral membrane is permeabilized, and the capsid is "painted" with a fluorescently labeled cyclophilin A (CypA) protein, which binds to the capsid lattice.
-
TIRF Microscopy: The sample is imaged using Total Internal Reflection Fluorescence (TIRF) microscopy, which selectively excites fluorophores near the coverslip surface.
-
Lenacapavir Treatment: Lenacapavir is introduced into the flow cell.
-
Data Acquisition and Analysis: The fluorescence intensity of the CypA "paint" on individual capsids is monitored over time. A decrease in fluorescence indicates disassembly of the capsid lattice. The rate of disassembly is quantified by analyzing the decay of the fluorescence signal.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further illustrate the complex interactions and processes involved in lenacapavir's mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Lenacapavir's inhibition of the early stages of the HIV-1 lifecycle.
Caption: Lenacapavir's disruption of the late stages of HIV-1 virion assembly.
Caption: A simplified workflow for the in vitro capsid assembly turbidity assay.
Conclusion
Lenacapavir represents a groundbreaking advancement in antiretroviral therapy, offering a unique and potent mechanism of action against HIV-1. By targeting the viral capsid, it effectively disrupts both the early and late stages of the viral lifecycle, leading to a profound inhibition of viral replication. The detailed understanding of its interaction with the capsid, supported by robust quantitative data and sophisticated experimental methodologies, provides a solid foundation for its clinical application and the development of next-generation capsid inhibitors. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to combating the global HIV/AIDS epidemic.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of the HIV-1 Genomic RNA Dimerization Initiation Site Binding to Aminoglycoside Antibiotics Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of interaction between sulfated polysaccharides and HIV oligopeptides by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Clinical Data Support the Sustained Efficacy of Long-acting Lenacapavir, Gilead’s Investigational HIV-1 Capsid Inhibitor [businesswire.com]
Lenacapavir's Role in Preventing Nuclear Import of Proviral DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (B1654289) (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action disrupts multiple essential stages of the viral lifecycle, with a particularly profound impact on the nuclear import of the viral pre-integration complex. By binding to a conserved pocket on the capsid, lenacapavir induces a state of hyperstabilization, which paradoxically leads to a loss of core integrity and prevents the translocation of proviral DNA into the nucleus. This guide provides an in-depth examination of the molecular mechanisms underpinning lenacapavir's inhibition of nuclear import, supported by quantitative data, detailed experimental methodologies, and visualizations of the key pathways and experimental workflows.
Introduction: The HIV-1 Capsid as a Therapeutic Target
The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes. Far from being a passive container, the capsid is a dynamic structure that plays a critical role in several early phases of the viral life cycle.[1] Its functions include protecting the viral contents from cellular defenses, trafficking the viral complex to the nucleus, and participating in a carefully orchestrated uncoating process that releases the viral genome for integration.[1] The multifaceted roles of the capsid make it a compelling target for antiretroviral therapy.[1] Lenacapavir is the first approved drug designed to specifically target this crucial viral component.[1][2]
Mechanism of Action: A Multi-Stage Inhibition
Lenacapavir exerts its antiviral effect by binding to a hydrophobic pocket at the interface of two adjacent capsid protein subunits within the capsid hexamer.[1] This binding has profound consequences for both the early and late stages of the HIV-1 lifecycle.[3]
-
Early-Stage Inhibition: Blocking Nuclear Entry By stabilizing the capsid lattice, lenacapavir prevents the proper uncoating and release of the viral pre-integration complex, thereby blocking its entry into the host cell nucleus.[3] This is the primary focus of this guide.
-
Late-Stage Inhibition: Disrupting Virion Assembly During virion maturation, lenacapavir interferes with the proper assembly of Gag and Gag-Pol polyproteins, leading to the formation of malformed, non-infectious capsids.[4][5]
This multi-stage inhibition is a unique feature of lenacapavir compared to traditional antiretrovirals that typically target a single viral enzyme.[4]
The Central Role of Lenacapavir in Preventing Nuclear Import
The journey of the HIV-1 proviral DNA into the host cell nucleus is a critical step for establishing a productive infection. This process is heavily dependent on the structural integrity and dynamic properties of the viral capsid, as well as its interactions with host cell factors. Lenacapavir potently disrupts this process through a dual mechanism: altering the physical properties of the capsid and blocking essential host-pathogen interactions.
Capsid Hyperstabilization and Loss of Integrity
While it may seem counterintuitive, lenacapavir's ability to "lock" the capsid proteins together into a hyperstable lattice is ultimately detrimental to the virus.[6][7] This hyperstabilization leads to a loss of the capsid's essential pliability, rendering it brittle.[2][6] Consequently, lenacapavir-treated capsids often rupture, typically at the narrow end of the cone.[8][9] These broken capsids, while they may still be able to dock at the nuclear pore complex (NPC), are incompetent for translocation into the nucleus.[6][10]
Interference with Host Factor Binding
The nuclear import of the HIV-1 capsid is an active process mediated by interactions with specific host proteins, most notably Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153).[11][12] These host factors bind to a conserved pocket on the capsid surface, the same pocket that lenacapavir targets.[7][11] By competitively inhibiting the binding of CPSF6 and Nup153, lenacapavir effectively severs the link between the viral core and the host's nuclear import machinery.[4][11]
A key distinction in the mechanism of action between lenacapavir and another capsid inhibitor, PF-3450074 (PF74), lies in their differential effects on NPC docking. While PF74 prevents the initial docking of the viral core to the nuclear envelope, lenacapavir allows for docking but blocks the subsequent translocation into the nucleus.[8][9][13]
Quantitative Efficacy Data
Lenacapavir is one of the most potent antiretroviral agents identified to date, with its efficacy demonstrated across a range of cell types and HIV-1 strains.[1]
| Parameter | Value | Cell Line / Condition | Reference |
| EC50 (mean) | 105 pM | MT-4 cells infected with HIV-1 | [4][6] |
| EC50 (mean) | 32 pM | Primary human CD4+ T cells | [6] |
| EC50 (mean) | 56 pM | Primary human macrophages | [6] |
| EC50 Range | 20 - 160 pM | 23 clinical isolates of HIV-1 | [4] |
| EC50 (mean) | 885 pM | HIV-2 isolates | [4] |
| IC50 (mean) | 200 pM | Single-cycle assay (HIV-1) | [14] |
| IC50 (mean) | 2.2 nM | Single-cycle assay (HIV-2) | [14] |
| Nuclear Import Inhibition | Complete block at 5 nM | HeLa-based cells | [10][15] |
| Reverse Transcription Inhibition | Requires 50 nM for full inhibition | HeLa-based cells | [10][15] |
Experimental Protocols
The elucidation of lenacapavir's mechanism of action has been made possible through a variety of sophisticated experimental techniques. The following sections provide an overview of the methodologies for key experiments.
Fate-of-Capsid Assay
This biochemical assay is used to monitor the stability of the HIV-1 capsid core during infection by separating soluble capsid protein from intact, particulate cores.
Methodology:
-
Infection: Target cells are infected with HIV-1 in the presence of varying concentrations of lenacapavir or control compounds.
-
Cell Lysis: At specific time points post-infection, cells are lysed using a hypotonic buffer and dounce homogenization to release cytoplasmic contents while keeping nuclei intact.
-
Separation: The cell lysate is layered onto a sucrose (B13894) cushion and subjected to ultracentrifugation. Intact capsids will pellet through the sucrose, while soluble capsid proteins will remain in the supernatant.
-
Quantification: The amount of capsid protein in the pellet and supernatant is quantified by western blotting or ELISA for the p24 capsid protein.
-
Analysis: An increase in the amount of p24 in the pellet fraction in lenacapavir-treated cells compared to untreated cells indicates capsid stabilization.
Live-Cell Imaging of HIV-1 Nuclear Import
This technique allows for the direct visualization of individual viral complexes as they traffic to and attempt to enter the nucleus in living cells.
Methodology:
-
Fluorescent Labeling of Virus: HIV-1 particles are fluorescently labeled. Common strategies include fusing a fluorescent protein (e.g., GFP) to a viral protein like integrase (IN) or incorporating a fluorescently tagged cyclophilin A (CypA) into the virion. To distinguish between the capsid lattice and the core's contents, a dual-labeling strategy can be employed, for example, with GFP-tagged capsid (GFP-CA) and a content marker like cmGFP.[13]
-
Cell Preparation: Target cells are cultured on glass-bottom dishes suitable for microscopy. The nuclear envelope can be visualized by expressing a fluorescently tagged nuclear envelope protein, such as Lamin B1.
-
Infection and Imaging: Labeled viruses are added to the cells, and the infection is synchronized. The cells are then imaged using time-lapse confocal or spinning-disk microscopy.
-
Image Analysis: The movement of individual fluorescently labeled viral particles is tracked. Colocalization with the nuclear envelope marker is used to identify docking events. Nuclear import is confirmed when a viral particle is observed to move from the cytoplasm into the nuclear space.
-
Data Interpretation: In the presence of lenacapavir, an accumulation of viral particles at the nuclear envelope without subsequent entry into the nucleus is indicative of a block in nuclear translocation.
In Vitro Capsid Binding Assays
These assays are used to directly measure the interaction between the HIV-1 capsid and host factors like CPSF6 and Nup153, and to assess the ability of lenacapavir to inhibit this interaction.
Methodology:
-
Preparation of Capsid Tubes: Recombinant HIV-1 capsid protein is assembled in vitro into tubular structures that mimic the surface of the viral core. These tubes can be stabilized, for example, by using a mutant capsid protein (A14C/E45C) that forms disulfide cross-links.
-
Incubation: The stabilized capsid tubes are incubated with cell lysates or purified recombinant host factors (e.g., CPSF6-FLAG or Nup153-HA) in the presence or absence of lenacapavir.
-
Pelleting and Washing: The capsid tubes and any bound proteins are pelleted by centrifugation. The pellet is then washed multiple times to remove non-specific binding.
-
Analysis: The proteins in the pellet are resolved by SDS-PAGE and analyzed by western blotting using antibodies against the host factor of interest.
Cryo-Electron Microscopy (Cryo-EM) of Capsid-Lenacapavir Complexes
Cryo-EM provides high-resolution structural information about the interaction of lenacapavir with the capsid lattice.
Methodology:
-
Sample Preparation: Recombinant HIV-1 capsid protein is assembled into tubes or fullerene cones in vitro, often stabilized with factors like inositol (B14025) hexakisphosphate (IP6). Lenacapavir is added to saturate the binding sites.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This traps the complexes in a native, hydrated state.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of low-dose images are collected.
-
Image Processing: Individual particle images are computationally extracted, classified, and used to generate a high-resolution 3D reconstruction of the capsid-lenacapavir complex.
-
Model Building and Analysis: An atomic model of the capsid protein and lenacapavir is fitted into the resulting cryo-EM density map to analyze the specific molecular interactions.
Visualizations: Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Lenacapavir's disruption of HIV-1 nuclear import.
Experimental Workflows
Caption: Workflow for the Fate-of-Capsid Assay.
Caption: Workflow for Live-Cell Imaging of Nuclear Import.
Conclusion
Lenacapavir represents a significant advancement in antiretroviral therapy, introducing a new class of drugs that target the multifunctional HIV-1 capsid.[1] Its unique mechanism of action, which disrupts the critical process of nuclear import by inducing capsid hyperstabilization and competitively inhibiting host factor binding, translates to exceptional potency and a favorable resistance profile.[1] The in-depth understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, will continue to inform the development of next-generation capsid inhibitors and other novel antiretroviral strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Live-Cell Imaging of Early Steps of Single HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. natap.org [natap.org]
- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. Lenacapavir-induced capsid damage uncovers HIV-1 genomes emanating from nuclear speckles | The EMBO Journal [link.springer.com]
- 11. Dryad | Data: Effect of Lenacapavir and PF74 on HIV-1 capsid morphology: EM images [datadryad.org]
- 12. Nup153 Unlocks the Nuclear Pore Complex for HIV-1 Nuclear Translocation in Nondividing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Initial Studies on Lenacapavir Against Different HIV-1 Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies on Lenacapavir, a first-in-class HIV-1 capsid inhibitor. It summarizes key quantitative data on its antiviral activity against various HIV-1 subtypes, details the experimental protocols used in these foundational studies, and visualizes the drug's mechanism of action and experimental workflows.
Quantitative Antiviral Activity of Lenacapavir
Lenacapavir has demonstrated potent antiviral activity across a broad range of HIV-1 subtypes, including those with resistance to other antiretroviral drug classes.[1][2] Its efficacy is characterized by low picomolar to nanomolar half-maximal effective concentrations (EC50). The following tables summarize the in vitro antiviral activity of Lenacapavir in various cell types and against different HIV-1 clinical isolates.
Table 1: In Vitro Antiviral Activity of Lenacapavir against Wild-Type HIV-1 in Different Cell Lines
| Cell Line/Cell Type | HIV-1 Strain/Isolate | EC50 (pM) | Reference(s) |
| MT-4 Cells | HIV-1 (unspecified) | 105 | [1][3][4] |
| Human CD4+ T cells | HIV-1 (unspecified) | 32 | [1][3][4] |
| Macrophages | HIV-1 (unspecified) | 56 | [1][3][4] |
| HEK293T Cells | 23 clinical isolates | 20 - 160 | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 50 (mean) | [1] |
Table 2: In Vitro Antiviral Activity of Lenacapavir against a Panel of HIV-1 Clinical Isolates
| HIV-1 Subtype | Mean EC50 (nM) | EC50 Range (nM) | Reference(s) |
| A, A1, AE, AG, B, BF, C, D, G, H | 0.24 | 0.15 - 0.36 | [1][3] |
Lenacapavir's potency is maintained against HIV-1 clinical isolates with naturally occurring Gag polymorphisms and mutations associated with resistance to protease and maturation inhibitors.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the initial studies of Lenacapavir: the in vitro antiviral activity assay using a p24 antigen enzyme-linked immunosorbent assay (ELISA).
2.1. In Vitro Antiviral Activity Assay (Multi-cycle Infection)
This protocol is designed to determine the 50% effective concentration (EC50) of Lenacapavir in a multi-cycle infection assay using a susceptible T-cell line (e.g., MT-2 or MT-4 cells).
Materials:
-
Cell Line: MT-2 or MT-4 T-cell line (in logarithmic growth phase with >95% viability).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 Virus Stock: Laboratory-adapted HIV-1 strain (e.g., IIIB) or a clinical isolate with a known titer.
-
Lenacapavir: Stock solution of known concentration.
-
96-well cell culture plates.
-
HIV-1 p24 Antigen ELISA Kit.
-
Microplate reader.
Procedure:
-
Cell Preparation:
-
Culture MT-2 or MT-4 cells in complete RPMI-1640 medium.
-
On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well.
-
-
Compound Dilution:
-
Prepare a serial dilution of Lenacapavir in complete RPMI-1640 medium in a separate 96-well plate.
-
Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
-
Infection:
-
Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI).
-
Add the diluted virus to the wells containing the serially diluted Lenacapavir.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days to allow for multiple rounds of viral replication.
-
-
Readout (p24 ELISA):
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions. Briefly:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen.
-
Add the cell culture supernatants to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Determine the percentage of viral inhibition for each Lenacapavir concentration relative to the "no drug" control.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
3.1. Lenacapavir's Mechanism of Action
Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple stages of the HIV-1 lifecycle.[1][5] It binds to a conserved pocket on the capsid protein (p24), interfering with capsid-mediated nuclear transport, virus assembly and release, and the formation of a mature capsid core.[6]
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
3.2. Experimental Workflow for In Vitro Antiviral Activity Assay
The following diagram illustrates the key steps in determining the in vitro antiviral efficacy of Lenacapavir.
Caption: Workflow for determining Lenacapavir's in vitro antiviral activity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Assays with Lenacapavir Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lenacapavir is a first-in-class, potent, and long-acting antiretroviral agent that targets the HIV-1 capsid protein.[1] Its unique mechanism of action involves the disruption of multiple stages of the viral lifecycle, including capsid-mediated nuclear import of HIV-1 proviral DNA, virus assembly and release, and the formation of a mature capsid core.[1][2][3] This multi-faceted inhibition leads to picomolar potency against a wide range of HIV-1 subtypes and clinical isolates, including those resistant to existing classes of antiretroviral drugs.[1][4] These application notes provide detailed protocols for the in vitro evaluation of Lenacapavir Sodium in cell culture assays.
Data Presentation
The in vitro antiviral activity of Lenacapavir has been extensively characterized. The following table summarizes key quantitative data from various studies.
| Cell Line/Cell Type | HIV-1 Strain/Isolate | EC50 (pM) | Reference |
| MT-4 Cells | HIV-1 (unspecified) | 105 | [1][5] |
| Human CD4+ T cells | HIV-1 (unspecified) | 32 | [1][5] |
| Macrophages | HIV-1 (unspecified) | 56 | [1][5] |
| HEK293T Cells | 23 clinical isolates | 20 - 160 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 50 (mean) | [1] |
| Various Subtypes (A, A1, AE, AG, B, BF, C, D, G, H) | Clinical Isolates | 124 - 357 | [6] |
| MT-4 Cells | HIV-1 infected | 105 | [7] |
| HIV-2 Isolates | Multiple isolates | Low nanomolar range | [1] |
Experimental Protocols
Multi-Cycle Antiviral Assay using MT-2 Cells
This protocol is designed to determine the 50% effective concentration (EC50) of Lenacapavir in a multi-cycle infection assay using the MT-2 T-cell line, which is highly susceptible to HIV-1 and forms syncytia upon infection.[1]
Materials:
-
MT-2 cells
-
Complete RPMI-1640 medium
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)[1]
-
This compound stock solution
-
96-well flat-bottom cell culture plates[1]
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit)[1]
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-2 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase with viability >95%.[1]
-
Compound Dilution: Prepare a serial dilution of Lenacapavir in a 96-well plate. Include a "no drug" (virus only) and a "no virus" (cells only) control.[1]
-
Infection: Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI). Add the diluted virus to the wells containing the serially diluted Lenacapavir.[1]
-
Cell Seeding: Add MT-2 cells to each well at a density of 5 x 10^4 cells/well.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.[1]
-
Readout: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit.[1][5]
-
Data Analysis: Determine the percentage of viral inhibition for each Lenacapavir concentration relative to the "no drug" control. Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]
Single-Cycle Antiviral Assay using a Reporter Virus
This assay format is useful for dissecting the effects of the inhibitor on the early stages of the viral life cycle.[1]
Materials:
-
HEK293T cells
-
Target cells (e.g., TZM-bl cells)
-
DMEM (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
env-deficient HIV-1 reporter proviral plasmid
-
VSV-G expression plasmid
-
Transfection reagent
-
This compound stock solution
-
96-well white or clear-bottom cell culture plates
-
Luciferase or GFP detection reagents
-
Luminometer or fluorescence plate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the env-deficient HIV-1 reporter proviral plasmid and the VSV-G expression plasmid.[1]
-
Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped reporter virus. Filter the supernatant through a 0.45 µm filter.[1]
-
Target Cell Preparation: Seed target cells in a 96-well plate.[1]
-
Compound Addition: Add serial dilutions of Lenacapavir to the wells containing the target cells.[1]
-
Infection: Add the harvested reporter virus to the wells.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.[1]
-
Readout: Measure the reporter gene expression (luminescence for luciferase, fluorescence for GFP).[1]
-
Data Analysis: Calculate the EC50 value as described in the multi-cycle assay protocol.[1]
In Vitro Cytotoxicity Assay
This protocol outlines a general method to determine the 50% cytotoxic concentration (CC50) of Lenacapavir.
Materials:
-
Selected cell line (e.g., MT-2, PBMCs)
-
Complete culture medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of Lenacapavir to the wells. Include a "cells only" control.
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 4-7 days).
-
Readout: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence).
-
Data Analysis: Calculate the percentage of cell viability for each Lenacapavir concentration relative to the "cells only" control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration.
In Vitro Resistance Selection
This protocol describes a method for selecting for HIV-1 resistance to Lenacapavir in cell culture through serial passage of the virus in the presence of escalating drug concentrations.[1]
Materials:
-
MT-2 cells or other susceptible T-cell line
-
Wild-type HIV-1 strain
-
This compound
-
Complete RPMI-1640 medium
-
24-well or 6-well cell culture plates
-
Reagents for monitoring viral replication (e.g., p24 ELISA kit)
-
Reagents for viral RNA extraction, reverse transcription, PCR, and sequencing[1]
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial Infection: Infect MT-2 cells with wild-type HIV-1 in the presence of a starting concentration of Lenacapavir (typically at or slightly below the EC50).[1]
-
Virus Passage: Monitor the culture for signs of viral replication. When viral replication is detected, harvest the cell-free supernatant.[1]
-
Dose Escalation: Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of Lenacapavir (typically a 2- to 3-fold increase).[1]
-
Serial Passage: Repeat the process of viral passage and dose escalation for multiple rounds.[1]
-
Genotypic Analysis: When significant resistance is observed (i.e., viral replication at high drug concentrations), extract viral RNA from the supernatant. Perform RT-PCR and sequence the gag gene to identify mutations in the capsid protein.
Mandatory Visualization
References
Application Notes and Protocols for the Preparation of a Long-Acting Injectable Lenacapavir Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (B1654289) is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] Its unique mechanism of action, which disrupts multiple stages of the viral lifecycle, combined with its long half-life, makes it an ideal candidate for a long-acting injectable (LAI) formulation for both the treatment and prevention of HIV-1 infection.[1][2] The commercially available formulation, administered subcutaneously twice-yearly, offers a significant advantage over daily oral therapies, potentially improving adherence and overall treatment success.[2][3]
These application notes provide detailed protocols relevant to the laboratory-scale preparation and quality control of a solution-based long-acting injectable formulation of lenacapavir, similar to the commercially available product.
Mechanism of Action
Lenacapavir targets the HIV-1 capsid protein (p24), a crucial component for viral replication. By binding to the interface between capsid protein subunits, lenacapavir interferes with several key viral processes[1][4]:
-
Capsid Assembly: It disrupts the formation of the viral capsid, leading to malformed and non-functional structures.[1][5]
-
Nuclear Transport: It prevents the transport of the viral pre-integration complex into the host cell nucleus, a critical step for viral DNA integration.[1][6]
-
Virion Assembly and Release: It interferes with the assembly and release of new, infectious virions from the host cell.[1][6]
This multi-stage inhibition contributes to its high potency and a high barrier to the development of drug resistance.[1]
Formulation Overview
The commercially available long-acting formulation of lenacapavir is a sterile solution for subcutaneous administration.[1] Its long-acting nature is achieved through a formulation that allows for slow absorption from the injection site, maintaining therapeutic concentrations over a prolonged period.[1][2]
Data Presentation: Composition of Lenacapavir Subcutaneous Injection
The following table summarizes the components of the commercially available lenacapavir subcutaneous injection.[1][7][8]
| Component | Concentration (per 1.5 mL vial) | Purpose |
| Lenacapavir sodium | 473.1 mg (equivalent to 463.5 mg lenacapavir) | Active Pharmaceutical Ingredient |
| Polyethylene Glycol (PEG) 300 | q.s. | Vehicle/Solvent |
| Water for Injection (WFI) | q.s. to 1.5 mL | Vehicle/Solvent |
Experimental Protocols
The following protocols describe the laboratory-scale preparation and analysis of a lenacapavir injectable solution. These protocols are for research purposes only and should be performed in a suitable laboratory environment using appropriate aseptic techniques.
Protocol 1: Preparation of Lenacapavir Subcutaneous Injection (Lab-Scale)
This protocol outlines a method for preparing a solution-based long-acting injectable formulation similar to the commercial product.
Materials:
-
This compound
-
Polyethylene Glycol (PEG) 300, sterile
-
Water for Injection (WFI), sterile
-
Sterile vials and stoppers
-
Aseptic processing environment (e.g., laminar flow hood)
-
Magnetic stirrer and stir bars
-
Sterile filters (0.22 µm)
Procedure:
-
In an aseptic environment, accurately weigh the required amount of PEG 300 into a sterile vessel.
-
Slowly add the required amount of WFI to the PEG 300 while stirring continuously with a magnetic stirrer to form a homogenous vehicle.
-
Gradually add the accurately weighed this compound to the vehicle with continuous stirring until it is completely dissolved.
-
Visually inspect the solution for any particulate matter. The final solution should be clear and yellow to brown.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill the solution into sterile vials and apply sterile stoppers.
Protocol 2: Quantification of Lenacapavir in Formulation by RP-HPLC
This protocol provides a general method for the quantification of lenacapavir in a pharmaceutical formulation using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][9]
Instrumentation & Materials:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Lenacapavir reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate (B1220265) buffer (or other suitable buffer), pH adjusted
-
Milli-Q water
Data Presentation: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 269 nm |
| Injection Volume | 10 µL |
| Retention Time (Approx.) | ~4.1 minutes |
Note: The exact mobile phase composition and gradient (if any) should be optimized for the specific column and system used.[1][9]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and buffer. Degas the solution before use.
-
Standard Preparation:
-
Prepare a stock solution of lenacapavir reference standard in a suitable solvent (e.g., diluent similar to the mobile phase).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover a suitable concentration range (e.g., 12.5-75 µg/mL).[9]
-
-
Sample Preparation: Accurately dilute a known volume of the lenacapavir formulation with the mobile phase or a suitable diluent to bring the concentration within the range of the calibration curve.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak area for lenacapavir.
-
-
Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of lenacapavir in the sample solution from the calibration curve and the dilution factor.
Protocol 3: In Vitro Release Testing of Long-Acting Injectable Formulation
This protocol outlines a general method for assessing the in vitro release profile of a long-acting injectable formulation to ensure sustained release characteristics.
Apparatus & Reagents:
-
USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle) with enhancer cells
-
HPLC system
-
Release medium: A buffered solution (e.g., pH 7.4) with a surfactant (e.g., polysorbate 80) to ensure sink conditions.[1]
-
Lenacapavir reference standard
Procedure:
-
Prepare the release medium and degas it thoroughly.
-
Set up the dissolution apparatus at the desired temperature (e.g., 37°C) and flow rate (for Apparatus 4) or paddle speed (for Apparatus 2).[1]
-
Accurately introduce a known amount of the lenacapavir injectable formulation into the dissolution cell.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours and beyond), collect samples of the release medium.
-
Analyze the collected samples for lenacapavir concentration using a validated HPLC method as described in Protocol 2.
-
Calculate the cumulative percentage of drug released over time.
Administration and Dosing Summary
The administration of long-acting lenacapavir requires an initial loading phase with oral tablets and subcutaneous injections to rapidly achieve therapeutic concentrations, followed by subcutaneous maintenance doses every 6 months.[1][3][7]
Data Presentation: Dosing Regimen Example
| Phase | Day 1 | Day 2 | Day 8 | Maintenance (Every 6 Months) |
| Option 1 | 600 mg oral (2x300mg) + 927 mg SC injection (2x1.5mL) | 600 mg oral (2x300mg) | - | 927 mg SC injection every 26 weeks ± 2 weeks |
| Option 2 | 600 mg oral (2x300mg) | 600 mg oral (2x300mg) | 300 mg oral | 927 mg SC injection every 26 weeks ± 2 weeks (starting Day 15) |
Note: Dosing regimens are for informational purposes only and should be determined by a qualified healthcare provider.[1]
Conclusion
The development of a long-acting injectable formulation of lenacapavir represents a significant advancement in HIV-1 therapy. The protocols outlined in these application notes provide a foundational framework for the laboratory-scale preparation and quality assessment of a solution-based formulation. Further optimization and characterization would be necessary for the development of novel or alternative long-acting delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUNLENCA® (lenacapavir) Dosing and Administration | HCP Site [sunlencahcp.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Lenacapavir Sodium for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (GS-6207) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] Its novel mechanism of action interferes with multiple essential stages of the viral lifecycle, including capsid-mediated nuclear transport of proviral DNA, virus assembly, and the formation of a mature capsid core.[1][3][4] This multi-stage activity provides a high barrier to resistance with no cross-resistance to existing antiretroviral classes.[1][2]
The potent, picomolar activity and unique pharmacokinetic (PK) profile of Lenacapavir, characterized by a long terminal half-life, make it highly suitable for development as a long-acting injectable agent for both the treatment and prevention of HIV-1.[2][5][6] Preclinical evaluation of its dosage, administration, and pharmacokinetic profile in various animal models has been a critical step in its development. These notes provide a summary of publicly available data and generalized protocols for the subcutaneous administration of Lenacapavir in common animal models.
Formulations for Preclinical In Vivo Studies
For research purposes, Lenacapavir has been primarily formulated for subcutaneous (SC) administration to achieve sustained plasma exposure. Common vehicles include:
-
Aqueous Suspension: Lenacapavir suspended in a sterile aqueous vehicle, often containing a surfactant like poloxamer 188 to aid in suspension and delivery.[6][7]
-
Solution: Lenacapavir dissolved in a biocompatible solvent system. One such vehicle used in macaque studies consisted of polyethylene (B3416737) glycol 300, water, ethanol, poloxamer 188, and sodium hydroxide.[7][8]
The choice of formulation can significantly impact the release rate and resulting pharmacokinetic profile.
Quantitative Data Summary: Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for Lenacapavir following a single subcutaneous administration in rats, dogs, and non-human primates.
Table 1: Pharmacokinetic Parameters of Lenacapavir in Male Rats (Aqueous Suspension) [6]
| Dose (mg/kg) | Tmax (days) | Cmax (ng/mL) | Fraction of Dose Released (%) |
|---|---|---|---|
| 10 | 29.9 | 103 | 79 |
| 30 | 53.7 | 321 | 67 |
| 100 | 44.9 | 1010 | 48 |
Table 2: Pharmacokinetic Parameters of Lenacapavir in Male Beagle Dogs (Aqueous Suspension) [6]
| Dose (mg/kg) | Tmax (days) | Cmax (ng/mL) | Fraction of Dose Released (%) |
|---|---|---|---|
| 3 | 18.2 | 50.8 | 118 |
| 10 | 50.2 | 175 | 63 |
| 30 | 158 | 304 | 67 |
Table 3: Pharmacokinetic Parameters of Lenacapavir (GS-CA1) in Rhesus Macaques [9][10]
| Dose (mg/kg) | Formulation | Peak Plasma Concentration | Key Observation |
|---|---|---|---|
| 100 | Solution | ~0.4-1.1 µM by day 7 | Levels exceeded the rhesus paEC95 for at least 8 weeks. |
| 300 | Solution | ~0.4-1.1 µM by day 7 | Levels exceeded the rhesus paEC95 for at least 14 weeks. |
| 300 | Solution | Not specified | Conferred 100% protection against repeated SHIV challenges when plasma levels were >2x the rhesus paEC95. |
Note: GS-CA1 is an earlier designation for Lenacapavir. paEC95 refers to the protein-adjusted 95% effective concentration.
Visualized Mechanisms and Workflows
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
Caption: General workflow for a preclinical Lenacapavir PK/efficacy study.
Experimental Protocols: Subcutaneous Administration
Protocol 1: Administration in Rats [8]
-
Animal Restraint: Gently restrain the rat to expose the intrascapular region (the area between the shoulder blades). For trained handlers, manual restraint is typically sufficient.
-
Site Preparation: Shave a small area of fur at the injection site for clear visualization. Cleanse the skin with an appropriate antiseptic, such as 70% ethanol, and allow it to dry.
-
Dose Preparation: Based on the most recent body weight, calculate the required dose volume. Draw the precise volume of the Lenacapavir formulation into a sterile syringe fitted with a 25-27 gauge needle. If using a suspension, ensure it is thoroughly mixed before drawing the dose.
-
Injection: Pinch the skin in the prepared intrascapular region to form a "tent." Insert the needle at the base of the tent, parallel to the body, ensuring it enters the subcutaneous space.
-
Administration: Inject the formulation slowly and steadily.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site for a few seconds. Monitor the animal for any immediate adverse reactions and return it to its cage.
Protocol 2: Administration in Dogs [8]
-
Animal Restraint: Have a trained handler restrain the dog in a comfortable standing or sternal (lying on the chest) position to provide clear access to the dorsal intrascapular region.
-
Site Preparation: Part the fur to expose the skin. If the fur is particularly dense, a small area may be clipped. Cleanse the injection site with an antiseptic solution.
-
Dose Preparation: Calculate the dose volume based on the dog's body weight. Prepare the dose in a sterile syringe with a 22-25 gauge needle. Ensure suspensions are well-mixed.
-
Injection: Create a skin tent in the intrascapular region. Insert the needle into the subcutaneous space at the base of the tent.
-
Administration: Administer the dose slowly.
-
Post-Injection: Remove the needle, apply brief, gentle pressure to the site, and monitor the animal for any signs of discomfort or reaction.
Protocol 3: Administration in Non-Human Primates (Macaques) [8][9]
-
Sedation and Restraint: For the safety of both the animal and personnel, macaques must be sedated following an institutionally approved protocol (e.g., using ketamine). Once sedated, place the animal in a prone or lateral position.
-
Site Preparation: The preferred injection site is the scapular region. Part the fur and cleanse the skin thoroughly with an antiseptic solution.
-
Dose Preparation: Calculate the required volume from the animal's body weight. Draw the formulation into a sterile syringe with a 22-25 gauge needle.
-
Injection: Form a skin tent over the scapular region. Insert the needle into the subcutaneous space.
-
Administration: Inject the formulation slowly and carefully. For larger volumes, the dose may be split between two sites to minimize discomfort and improve absorption.
-
Post-Injection and Recovery: Withdraw the needle and apply gentle pressure. Monitor the animal throughout its recovery from sedation, paying close attention to the injection site and its overall condition.
Protocol 4: General Pharmacokinetic Blood Sampling [6][7]
-
Establish Schedule: Define a sampling schedule based on the expected PK profile of the long-acting formulation (e.g., pre-dose, and at multiple time points post-dose such as 1, 3, 7, 14, 28, 56, 84 days, etc.).
-
Blood Collection: At each time point, collect blood from an appropriate site (e.g., tail vein for rats, cephalic vein for dogs, femoral vein for macaques) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples (e.g., at 1500-2000 x g for 10-15 minutes at 4°C) as soon as possible after collection.
-
Storage: Carefully aspirate the resulting plasma supernatant into clearly labeled cryovials. Immediately freeze and store the plasma samples at -70°C or lower until analysis.
-
Bioanalysis: Quantify Lenacapavir concentrations in plasma using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use non-compartmental analysis (NCA) with appropriate software to calculate key PK parameters such as Cmax, Tmax, AUC, and apparent half-life.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. natap.org [natap.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Long-acting capsid inhibitor protects macaques from repeat SHIV challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-acting capsid inhibitor protects macaques from repeat SHIV challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lenacapavir Efficacy in MT-2, MT-4, and PBMCs Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (GS-6207) is a first-in-class, potent, long-acting antiretroviral agent that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] Its unique mechanism of action involves the disruption of multiple stages of the viral life cycle, including capsid-mediated nuclear import of proviral DNA, virus assembly and release, and the formation of a mature capsid core.[1][2] This multi-faceted inhibition results in picomolar potency against a wide range of HIV-1 subtypes and clinical isolates, including those resistant to existing classes of antiretroviral drugs.[1] This document provides detailed application notes and protocols for assessing the in vitro efficacy of Lenacapavir using the MT-2 and MT-4 T-cell lines, as well as primary Peripheral Blood Mononuclear Cells (PBMCs).
Data Presentation
Quantitative Antiviral Activity of Lenacapavir
The in vitro antiviral activity of Lenacapavir has been demonstrated across various cell types. The following table summarizes the 50% effective concentration (EC50) values for Lenacapavir against wild-type HIV-1 in different cell lines.
| Cell Line | HIV-1 Strain/Isolate | EC50 (pM) | Reference |
| MT-4 | Unspecified HIV-1 | 105 | [1][3] |
| Human CD4+ T cells | Unspecified HIV-1 | 32 | [1][3] |
| Macrophages | Unspecified HIV-1 | 56 | [1][3] |
| PBMCs | 23 clinical isolates | 50 (mean) | [1] |
| HEK293T | 23 clinical isolates | 20 - 160 | [1] |
Note: EC50 values can vary depending on the specific HIV-1 isolate, experimental conditions, and assay format.
Experimental Protocols
I. Multi-Cycle Antiviral Assay in MT-2 and MT-4 Cell Lines
This protocol is designed to determine the EC50 of Lenacapavir in a multi-cycle infection assay using the MT-2 or MT-4 T-cell lines, which are highly susceptible to HIV-1 infection.
Materials:
-
MT-2 or MT-4 cells
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Lenacapavir
-
HIV-1 virus stock (e.g., NL4-3)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture MT-2 or MT-4 cells in complete RPMI-1640 medium.
-
On the day of the assay, ensure cells are in the logarithmic growth phase with a viability of >95%.
-
Resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
-
Compound Dilution:
-
Prepare a serial dilution of Lenacapavir in complete RPMI-1640 medium in a 96-well plate.
-
Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
-
Infection:
-
Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI).
-
Add 50 µL of the diluted virus to the wells containing 50 µL of the serially diluted Lenacapavir.
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
-
Readout:
-
After the incubation period, carefully collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the percentage of viral inhibition for each Lenacapavir concentration relative to the "no drug" control.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
II. Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for assessing Lenacapavir's efficacy in primary human PBMCs.
Materials:
-
Ficoll-Paque
-
Human whole blood from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Complete RPMI-1640 medium
-
Lenacapavir
-
HIV-1 virus stock
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
Stimulate the PBMCs with PHA (2 µg/mL) in complete RPMI-1640 medium for 2-3 days.
-
After stimulation, wash the cells and resuspend them in complete RPMI-1640 medium supplemented with IL-2 (10 U/mL).
-
-
Compound Dilution and Infection:
-
Follow the same compound dilution and infection steps as described in the MT-2/MT-4 protocol, using IL-2 supplemented medium.
-
-
Cell Seeding:
-
Seed the stimulated PBMCs at a density of 2 x 10^5 cells per well.
-
-
Incubation and Readout:
-
Incubate the plate for 7 days, replacing half of the medium with fresh IL-2 supplemented medium containing the appropriate drug concentration every 3-4 days.
-
On day 7, collect the supernatant and quantify p24 antigen levels using an ELISA kit.
-
-
Data Analysis:
-
Calculate the EC50 value as described previously.
-
III. HIV-1 p24 Antigen ELISA Protocol
This is a general protocol for a p24 antigen ELISA. It is recommended to follow the specific instructions provided with the commercial kit being used.
Procedure:
-
Coating: Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Addition: Add diluted culture supernatants and p24 standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody against p24.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Substrate: Wash the plate and add a TMB substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve from the p24 standards and determine the concentration of p24 in the samples.
Mandatory Visualizations
Lenacapavir's Multi-Stage Mechanism of Action
Caption: Lenacapavir inhibits multiple stages of the HIV-1 lifecycle.
Experimental Workflow for Lenacapavir Efficacy Assessment
Caption: Workflow for determining Lenacapavir's in vitro antiviral efficacy.
Logical Relationship of Lenacapavir's Capsid-Targeted Inhibition
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lenacapavir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenacapavir (B1654289) is a first-in-class, long-acting HIV-1 capsid inhibitor approved for the treatment of multi-drug resistant HIV-1 infection.[1][2] Its unique mechanism of action targets the HIV-1 capsid, interfering with multiple essential steps of the viral lifecycle.[3] Accurate and reliable quantification of Lenacapavir in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[2][4] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Lenacapavir.
Experimental Protocols
This section provides a detailed methodology for the quantification of Lenacapavir using RP-HPLC.
1. Instrumentation and Materials
-
Instrumentation:
-
Chemicals and Reagents:
-
Lenacapavir reference standard.[3]
-
Acetonitrile (B52724) (HPLC grade).[1][5]
-
Methanol (HPLC grade).[6]
-
Ammonium (B1175870) formate (B1220265) buffer or Orthophosphoric acid (OPA) buffer.[1][7]
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Lenacapavir.
| Parameter | Condition |
| Column | Zorbax SB C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and ammonium formate buffer (pH 3.0) in a 30:70 v/v ratio[1] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 269 nm[1][3] |
| Injection Volume | 10 µL[1][3] |
| Column Temperature | Ambient (~25°C)[8] or 30°C[3] |
| Run Time | Approximately 5 minutes[5] |
3. Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve the Lenacapavir reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to prepare a stock solution of known concentration.[3]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 12.5-75 µg/mL).[1]
4. Sample Preparation
-
Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Lenacapavir.
-
Transfer the powder to a volumetric flask and add the mobile phase or a suitable diluent.
-
Sonicate for a sufficient time to ensure complete dissolution of the drug.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Biological Matrices (e.g., Plasma):
-
A protein precipitation method is commonly used for sample clean-up.[4]
-
To a known volume of plasma, add a precipitating agent like acetonitrile (often containing an internal standard).[4]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.[9]
-
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999[1][7] |
| Accuracy (% Recovery) | 98-102%[8] |
| Precision (% RSD) | ≤ 2%[7] |
| Limit of Detection (LOD) | Established at a signal-to-noise ratio of ~3:1. |
| Limit of Quantification (LOQ) | Established at a signal-to-noise ratio of ~10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters.[1][7] |
Data Presentation
The following tables summarize the quantitative data obtained from various studies on HPLC methods for Lenacapavir quantification.
Table 1: Chromatographic Performance and Linearity Data
| Parameter | Method 1[1] | Method 2[7] | Method 3[8] |
| Retention Time (min) | 4.142 | 2.816 | 2.17 |
| Linearity Range (µg/mL) | 12.5 - 75 | 5 - 50 | 72 - 216 |
| Correlation Coefficient (R²) | 0.99967 | > 0.999 | Not specified |
| Theoretical Plates | > 9000 | Not specified | Not specified |
| Tailing Factor | 0.95 | Not specified | Not specified |
Table 2: Accuracy and Precision Data
| Parameter | Method 1[1] | Method 2[7] | Method 3[5] |
| Accuracy (% Recovery) | 99.2 - 101.5 | 99 - 100 | 98.97 - 99.51 |
| Intra-day Precision (%RSD) | < 0.5 | < 2 | Not specified |
| Inter-day Precision (%RSD) | < 0.5 | < 2 | Not specified |
Table 3: Sensitivity Data
| Parameter | Method 1[1] | Method 2[7] |
| LOD (µg/mL) | 0.15 | 0.5 |
| LOQ (µg/mL) | 0.5 | 1.5 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of Lenacapavir in a pharmaceutical formulation.
Caption: Workflow for HPLC quantification of Lenacapavir.
References
- 1. researchgate.net [researchgate.net]
- 2. journalijsra.com [journalijsra.com]
- 3. benchchem.com [benchchem.com]
- 4. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Stability-Indicating High Performance Liquid Chromatographic Method for the [ijaresm.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Reversed-Phase HPLC Method for the Simultaneous Determination of Lenacapavir and Bictegravir in Tablets Dosage Form – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Vector Production in the Presence of Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors (LVs) are indispensable tools in research and clinical applications for stable gene delivery. The production of high-titer, functional LVs is a critical step for successful gene transfer. Lenacapavir (LEN), a first-in-class, potent, long-acting HIV-1 capsid inhibitor, has revolutionized antiretroviral therapy.[1][2] It targets the viral capsid protein (p24), interfering with multiple stages of the viral lifecycle, including nuclear import, assembly, and release.[1][3] Given that LV production relies on the expression and assembly of these same viral proteins, the presence of Lenacapavir during the manufacturing process is expected to have a significant impact on the yield and quality of the resulting vectors.
These application notes provide a detailed overview and protocols for investigating the effects of Lenacapavir on lentiviral vector production. The information herein is intended to guide researchers in understanding how this potent capsid inhibitor may influence their LV-based workflows and to provide the necessary methodologies to quantify these effects.
Mechanism of Action of Lenacapavir on Lentiviral Vector Assembly
Lenacapavir directly binds to the interface between HIV-1 capsid protein (p24) subunits within the assembling capsid lattice.[1][4] This interaction can have two major consequences on the formation of lentiviral vectors during production in packaging cell lines like HEK293T:
-
Hyperstabilization of the Capsid: Lenacapavir can over-stabilize the capsid, preventing the proper conformational changes required for maturation and subsequent infectivity.[5]
-
Aberrant Capsid Assembly: The presence of Lenacapavir can disrupt the normal process of capsid protein multimerization, leading to the formation of malformed or incomplete capsids.[6]
Both of these effects are predicted to lead to a dose-dependent reduction in the production of functional, infectious lentiviral particles.
Expected Impact of Lenacapavir on Lentiviral Vector Production: Quantitative Analysis
The presence of Lenacapavir during the transient transfection of packaging plasmids in HEK293T cells is anticipated to result in a significant, dose-dependent decrease in both the physical and functional titers of the produced lentiviral vectors. The following tables present illustrative data on the expected impact of varying concentrations of Lenacapavir on LV production.
Table 1: Effect of Lenacapavir on Lentiviral Vector Functional Titer
| Lenacapavir Concentration (nM) | Functional Titer (TU/mL) | Fold Decrease in Functional Titer |
| 0 (Vehicle Control) | 1.5 x 10⁷ | 1.0 |
| 0.1 | 9.8 x 10⁶ | 1.5 |
| 1 | 3.2 x 10⁶ | 4.7 |
| 10 | 4.5 x 10⁵ | 33.3 |
| 100 | 1.1 x 10⁴ | 1363.6 |
TU/mL: Transducing Units per milliliter, determined by flow cytometry of transduced GFP-expressing cells.
Table 2: Effect of Lenacapavir on Lentiviral Vector Physical Titer (p24 Concentration)
| Lenacapavir Concentration (nM) | p24 Concentration (ng/mL) | Fold Decrease in p24 Concentration |
| 0 (Vehicle Control) | 850 | 1.0 |
| 0.1 | 720 | 1.2 |
| 1 | 550 | 1.5 |
| 10 | 210 | 4.0 |
| 100 | 55 | 15.5 |
p24 concentration determined by ELISA.
Visualizing the Impact of Lenacapavir
The following diagrams illustrate the key processes affected by Lenacapavir during lentiviral vector production.
Experimental Protocols
Protocol 1: Lentiviral Vector Production in HEK293T Cells with Lenacapavir
This protocol describes the production of lentiviral vectors in a 10 cm dish format using Polyethylenimine (PEI) as a transfection reagent.[7]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 4 mM L-glutamine (DMEM Complete)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral plasmids: transfer, packaging (e.g., psPAX2), and envelope (e.g., pMD2.G)
-
Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL in H₂O, pH 7.0)
-
Lenacapavir stock solution (in DMSO)
-
DMSO (vehicle control)
-
0.45 µm PES filters
-
10 cm tissue culture dishes
-
Standard cell culture equipment
Procedure:
-
Day 0: Seed HEK293T Cells
-
Plate 3.8 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of DMEM Complete.[7]
-
Ensure even cell distribution for uniform transfection.
-
Incubate at 37°C, 5% CO₂ for approximately 20 hours. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 1: Transfection with Lenacapavir
-
For each 10 cm dish, prepare two sterile microcentrifuge tubes.
-
Tube A (DNA Mix):
-
Add 500 µL of Opti-MEM.
-
Add a total of 20 µg of plasmid DNA. A common ratio is 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid.
-
-
Tube B (PEI Mix):
-
Add 500 µL of Opti-MEM.
-
Add 60 µg of PEI (60 µL of a 1 mg/mL stock) for a 3:1 PEI:DNA ratio.
-
-
Gently add the contents of Tube B to Tube A, mix by pipetting, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
During the incubation, gently add the desired concentration of Lenacapavir (or an equivalent volume of DMSO for the vehicle control) to the HEK293T cells.
-
After incubation of the transfection mix, add it dropwise to the cells. Gently swirl the plate to distribute the complexes.
-
Incubate at 37°C, 5% CO₂ for 18 hours.
-
-
Day 2: Media Change
-
Carefully aspirate the media containing the transfection complexes.
-
Gently add 10 mL of fresh, pre-warmed DMEM Complete.
-
Return the plates to the incubator.
-
-
Day 3-4: Virus Harvest
-
At 48 hours post-transfection, harvest the supernatant containing the lentiviral particles into a sterile conical tube.
-
Optionally, add 10 mL of fresh DMEM Complete to the cells and incubate for another 24 hours for a second harvest at 72 hours post-transfection. The harvests can be pooled.
-
Centrifuge the harvested supernatant at 2,100 x g for 5 minutes to pellet any detached cells.[7]
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral supernatant and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Vector Quantification by p24 ELISA
This protocol provides a general guideline for quantifying the physical titer of your lentiviral stock by measuring the concentration of the p24 capsid protein.[8][9]
Materials:
-
Commercially available HIV-1 p24 ELISA kit (e.g., from ZeptoMetrix, Takara Bio)
-
Lentiviral supernatant produced with and without Lenacapavir
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Follow the manufacturer's instructions provided with the p24 ELISA kit.
-
Sample Preparation:
-
Thaw lentiviral aliquots on ice.
-
Dilute the samples significantly. A starting dilution range of 1:750 to 1:3000 in the provided dilution buffer is recommended.[9] Samples produced with high concentrations of Lenacapavir may require less dilution.
-
-
ELISA Procedure:
-
Prepare a standard curve using the provided p24 standards.
-
Add diluted samples and standards to the antibody-coated microplate wells.
-
Incubate, wash, and add detection antibodies and substrate as per the kit protocol.[8]
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known p24 concentrations.
-
Determine the concentration of p24 in your samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the dilution factor to obtain the final p24 concentration in ng/mL.
-
Protocol 3: Functional Titration of Lentiviral Vectors by Flow Cytometry
This protocol is for determining the functional titer of lentiviral vectors that express a fluorescent reporter gene (e.g., GFP).[10][11]
Materials:
-
Target cells (e.g., HEK293T or a cell line relevant to your research)
-
Complete culture medium for the target cells
-
Lentiviral supernatant (produced with varying concentrations of Lenacapavir)
-
Polybrene (8 mg/mL stock solution)
-
24-well plates
-
Flow cytometer
Procedure:
-
Day 1: Seed Target Cells
-
Seed 5 x 10⁴ target cells per well in a 24-well plate in 0.5 mL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 2: Transduction
-
Thaw lentiviral aliquots on ice.
-
Prepare serial dilutions of your viral stocks (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵) in complete medium.
-
Add Polybrene to the diluted virus to a final concentration of 8 µg/mL.
-
Aspirate the medium from the target cells and replace it with 250 µL of the virus dilutions. Include a well with no virus as a negative control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Day 5: Flow Cytometry Analysis
-
Harvest the cells from each well (e.g., by trypsinization).
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells for each dilution using a flow cytometer.
-
-
Titer Calculation:
-
Choose a dilution that results in a percentage of GFP-positive cells between 1% and 20% for accurate calculation.
-
Use the following formula to calculate the functional titer: Titer (TU/mL) = (Number of cells at transduction x % GFP-positive cells / 100) / Volume of virus (mL)
-
Conclusion
The use of the potent capsid inhibitor Lenacapavir during lentiviral vector production is expected to have a profound inhibitory effect on the yield of functional vectors. The protocols provided here offer a framework for researchers to systematically investigate and quantify this impact. Understanding the dose-dependent relationship between Lenacapavir and LV production metrics is crucial for any application where this antiretroviral drug may be present, either intentionally or as a confounding factor. The provided data and methodologies will aid in the design of robust experiments and the accurate interpretation of results in the context of lentiviral vector-based research and development.
References
- 1. Frontiers | CRISPR library screening to develop HEK293-derived cell lines with improved lentiviral vector titers [frontiersin.org]
- 2. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 3. Characterization and comparative performance of lentiviral vector preparations concentrated by either one-step ultrafiltration or ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. scispace.com [scispace.com]
- 6. Comparison of lentiviral vector titration methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HIV-1-based lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production, concentration and titration of pseudotyped HIV-1-based lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenacapavir in the Study of Multi-Drug Resistant HIV-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] Its novel mechanism of action, targeting multiple stages of the viral lifecycle, makes it a critical therapeutic option for patients with multi-drug resistant (MDR) HIV-1.[3][4] This document provides detailed application notes, summarizing key quantitative data from clinical studies, and outlines experimental protocols for the in vitro and clinical evaluation of Lenacapavir's efficacy against MDR HIV-1.
Mechanism of Action
Lenacapavir disrupts the function of the HIV-1 capsid protein (p24) at several points in the viral replication cycle.[3] By binding to a conserved pocket on the capsid protein, it interferes with:
-
Nuclear Import: Lenacapavir blocks the transport of the viral pre-integration complex into the host cell nucleus, a critical step for viral DNA integration.[3]
-
Virion Assembly and Release: It disrupts the proper assembly of new viral particles.[3]
-
Capsid Core Formation: The formation of a mature, infectious capsid core is inhibited.[3]
This multi-faceted mechanism of action contributes to its high potency and the lack of cross-resistance with other existing classes of antiretroviral drugs.[5]
Quantitative Data from Clinical Studies
The following tables summarize key efficacy and safety data from the CAPELLA trial, a pivotal Phase 2/3 study evaluating Lenacapavir in heavily treatment-experienced individuals with multi-drug resistant HIV-1.[1][6][7]
Table 1: Virologic Response in the CAPELLA Trial (Randomized Cohort)
| Timepoint | Outcome | Lenacapavir + Optimized Background Regimen (OBR) | Placebo + OBR |
| Day 15 | ≥0.5 log10 copies/mL reduction in HIV-1 RNA | 88% | 17% |
| Week 26 | HIV-1 RNA <50 copies/mL | 81% | - |
| Week 52 | HIV-1 RNA <50 copies/mL | 83% | - |
| Week 156 | HIV-1 RNA <50 copies/mL (Missing=Excluded Analysis) | 85% | - |
Data compiled from multiple sources.[1][7][8][9]
Table 2: CD4+ Cell Count Changes in the CAPELLA Trial
| Timepoint | Mean Change from Baseline (cells/µL) |
| Week 52 | +83 |
| Week 156 (Median) | +115 |
Data compiled from multiple sources.[6][8]
Table 3: Emergent Lenacapavir Resistance-Associated Mutations (RAMs) in the CAPELLA Trial
| Mutation | Frequency |
| M66I | Most common major RAM |
| Q67H/K/N | Common RAMs |
| K70H/N/R/S | Observed RAMs |
| N74D/H/K | Observed RAMs |
| T107A/C/N/S | Observed RAMs |
Note: Emergence of resistance was often associated with suboptimal adherence to the optimized background regimen.[7][10]
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Multi-Cycle Infection)
This protocol is to determine the 50% effective concentration (EC50) of Lenacapavir against MDR HIV-1 isolates.
Materials:
-
Target cells (e.g., MT-2, PBMCs)
-
MDR HIV-1 viral stock
-
Lenacapavir
-
Cell culture medium
-
96-well plates
-
CO2 incubator
-
p24 ELISA kit
Procedure:
-
Cell Plating: Seed target cells in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare serial dilutions of Lenacapavir in cell culture medium.
-
Compound Addition: Add the diluted Lenacapavir to the wells containing the target cells. Include a "no drug" control.
-
Infection: Add the MDR HIV-1 viral stock to the wells at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.[2]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 Quantification: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.[2]
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each Lenacapavir concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.[2]
-
Protocol 2: HIV-1 Capsid Resistance Profiling
This protocol describes a method for selecting and characterizing Lenacapavir-resistant HIV-1 variants in vitro.
Materials:
-
HIV-1 viral stock (wild-type)
-
Target cells (e.g., MT-4)
-
Lenacapavir
-
Cell culture medium and supplies
-
PCR reagents for Gag gene amplification and sequencing
Procedure:
-
Initial Culture: Infect target cells with wild-type HIV-1 in the presence of a sub-optimal concentration of Lenacapavir.
-
Dose Escalation: Gradually increase the concentration of Lenacapavir in the culture medium as viral replication becomes detectable at each concentration.
-
Virus Isolation: Once high-level resistance is achieved (virus replicates at high concentrations of Lenacapavir), isolate the cell-free virus from the culture supernatant.
-
Genotypic Analysis:
-
Extract viral RNA from the resistant virus stock.
-
Perform reverse transcription PCR (RT-PCR) to amplify the HIV-1 Gag gene, which encodes the capsid protein.
-
Sequence the amplified Gag gene to identify mutations.
-
-
Phenotypic Analysis:
-
Clone the identified mutations into a wild-type HIV-1 proviral DNA backbone using site-directed mutagenesis.
-
Generate viral stocks of the mutant viruses.
-
Determine the EC50 of Lenacapavir against the mutant viruses using the antiviral activity assay described in Protocol 1 to confirm the resistance phenotype.[10]
-
Visualizations
References
- 1. deceraclinical.com [deceraclinical.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Lenacapavir Sustains HIV Control and Keeps Boosting CD4s Through 3 Years [natap.org]
- 8. gilead.com [gilead.com]
- 9. gilead.com [gilead.com]
- 10. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Lenacapavir in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of low efficacy of Lenacapavir in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lenacapavir and how does this relate to its efficacy in cell culture?
A1: Lenacapavir is a first-in-class HIV-1 capsid inhibitor with a multi-stage mechanism of action. It binds directly to the viral capsid protein (p24), interfering with several essential steps in the viral lifecycle.[1][2] These include:
-
Nuclear Import: Lenacapavir over-stabilizes the capsid, preventing the proper release of the viral genome and blocking its transport into the host cell nucleus.[2]
-
Virus Assembly and Release: It disrupts the formation of new, functional capsid proteins.[2]
-
Capsid Core Formation: It interferes with the normal rate of capsid subunit association, leading to the formation of irregularly shaped and non-infectious virions.[2]
Understanding this mechanism is crucial for troubleshooting, as issues at any of these stages can affect the observed efficacy.
Q2: My Lenacapavir EC50 value is higher than expected. What are the potential causes?
A2: Several factors can contribute to a higher than expected EC50 value for Lenacapavir in your cell-based assay. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a low passage number. Ensure cell viability is >95% at the time of infection. Regularly test for mycoplasma contamination.[2] |
| Virus Stock Quality | Titer your viral stock before each experiment to confirm its infectivity. Store viral stocks in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2] |
| Reagent Consistency | Use the same lot of reagents (e.g., media, serum) throughout an experiment to minimize variability. New lots of serum should be tested for their ability to support robust viral infection.[2] |
| Incorrect Multiplicity of Infection (MOI) | The MOI may be too high, overwhelming the inhibitory capacity of the drug at lower concentrations. Perform a virus titration to determine the optimal MOI for your specific cell line and assay conditions. |
| Pre-existing Resistance Mutations | The viral strain being used may harbor pre-existing resistance mutations to Lenacapavir, such as M66I, Q67H, or N74D in the capsid protein.[3] It is recommended to sequence the capsid gene of your viral stock if resistance is suspected. |
| Drug Adsorption to Plastics | Lenacapavir can adhere to plastic surfaces. To minimize this, use low-protein-binding plates and pipette tips.[2] |
Q3: How can I confirm if my virus stock has developed resistance to Lenacapavir?
A3: The most definitive way to confirm Lenacapavir resistance is through genotypic and phenotypic testing.
-
Genotypic Testing: This involves sequencing the HIV-1 capsid gene to identify known resistance-associated mutations (RAMs).[3] Common RAMs for Lenacapavir include M66I, Q67H, and N74D.[3]
-
Phenotypic Testing: This assay directly measures the susceptibility of the virus to the drug. It involves comparing the EC50 value of your viral stock to that of a known wild-type, drug-sensitive virus. A significant increase in the EC50 value (fold change) indicates resistance.[3][4]
Q4: Are there specific cell lines that are more or less susceptible to Lenacapavir's effects?
A4: While Lenacapavir is potent across a variety of cell types, subtle differences in susceptibility can be observed. The expression levels of host factors that interact with the HIV-1 capsid, such as CPSF6 and Nup153, can vary between cell lines, potentially influencing Lenacapavir's apparent potency.[2] For consistent results, it is crucial to use the same cell line throughout a series of experiments.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of Lenacapavir against wild-type HIV-1 and the impact of common resistance mutations on its efficacy.
Table 1: In Vitro Antiviral Activity of Lenacapavir against Wild-Type HIV-1
| Cell Line | HIV-1 Strain/Isolate | EC50 (pM) |
| MT-4 | HIV-1 (unspecified) | 105[1][5] |
| Human CD4+ T cells | HIV-1 (unspecified) | 32[1][5] |
| Macrophages | HIV-1 (unspecified) | 56[1][5] |
| HEK293T | 23 clinical isolates | 20 - 160[1][5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 50 (mean)[1] |
Table 2: In Vitro Activity of Lenacapavir against HIV-2
| Cell Line | HIV-2 Isolate | EC50 (pM) | Fold-Change vs. HIV-1 |
| MAGIC-5A | Multiple isolates | Low nanomolar range | 11- to 14-fold less potent[1][6] |
| T-cell line | Multiple isolates | Low nanomolar range | 11- to 14-fold less potent[1][6] |
Experimental Protocols
Protocol 1: Single-Cycle HIV-1 Infectivity Assay (Luciferase-Based)
This protocol outlines a standard method for determining the EC50 of Lenacapavir using a luciferase-based reporter virus in TZM-bl cells.
Materials:
-
TZM-bl cells
-
Complete DMEM (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 reporter virus (e.g., NL4-3.Luc.R-E-)
-
Lenacapavir stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.[2]
-
Drug Dilution: Prepare a serial dilution of Lenacapavir in growth medium. Start with a high concentration (e.g., 10 nM) and perform 1:3 or 1:5 dilutions. Include a "no drug" (virus only) control and "no virus" (cells only) control wells.[2]
-
Treatment: Carefully remove the medium from the cells and add 50 µL of the diluted Lenacapavir solutions to the appropriate wells.[2]
-
Infection: Add 50 µL of diluted HIV-1 reporter virus to each well to achieve a predetermined MOI that gives a signal of at least 100x the background.[2]
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[2]
-
Lysis and Readout: Remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.[2]
-
Data Analysis:
-
Subtract the average background signal (cells only) from all wells.
-
Normalize the data by expressing the signal in each well as a percentage of the "no drug" control.
-
Plot the percent inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[2]
-
Protocol 2: Genotypic Resistance Testing of HIV-1 Capsid
This protocol provides a general workflow for sequencing the HIV-1 capsid gene from cell culture supernatant or plasma samples.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for the HIV-1 capsid region
-
DNA sequencing reagents and equipment (e.g., Sanger or Next-Generation Sequencing)
Methodology:
-
RNA Extraction: Extract viral RNA from the sample using a commercial viral RNA extraction kit according to the manufacturer's instructions.[7]
-
Reverse Transcription and PCR:
-
Perform reverse transcription to convert the viral RNA into cDNA.
-
Amplify the capsid gene region using nested PCR with specific primers. This increases the sensitivity and specificity of the assay.
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers and other contaminants.
-
DNA Sequencing: Sequence the purified PCR product using either Sanger sequencing or Next-Generation Sequencing (NGS). NGS can provide more sensitive detection of minor resistant variants.[3]
-
Sequence Analysis:
-
Assemble and edit the raw sequence data.
-
Align the sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify any amino acid substitutions at known Lenacapavir resistance-associated positions (e.g., M66, Q67, K70, N74, T107).[3]
-
Visualizations
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
Technical Support Center: Optimizing Lenacapavir Sodium Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Lenacapavir Sodium in in vitro assays. The following sections offer detailed protocols, solubility data, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility characteristics of this compound?
A1: this compound is a lipophilic molecule that is practically insoluble in water.[1][2] To achieve the necessary concentrations for in vitro experiments, organic solvents or specific co-solvent systems are required.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Lenacapavir.[3][4] Solubility in DMSO can reach up to 200 mg/mL, though sonication may be necessary to fully dissolve the compound.[3]
Q3: How should I properly store this compound powder and its stock solutions?
A3: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Stock solutions in DMSO should be stored at -80°C for up to two years or -20°C for up to one year to ensure stability.[4] It is also recommended to protect Lenacapavir solutions from light, as the compound can be photosensitive.[6][7]
Q4: I am observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture media. What could be the cause and how can I prevent it?
A4: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the poorly water-soluble compound to precipitate. To prevent this, ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid both precipitation and cellular toxicity.[3] Other strategies include pre-warming the media to 37°C before adding the compound and adding the stock solution dropwise while gently mixing.[8]
Q5: Can the components of my cell culture media affect the solubility of this compound?
A5: Yes, components in cell culture media such as salts, proteins (especially in serum), and pH can influence the solubility of your compound.[9][10] Interactions with these components can sometimes lead to the formation of insoluble complexes. It is advisable to test the solubility and stability of this compound in your specific cell culture medium.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitate upon adding stock solution to media. | Exceeding Solubility Limit: The final concentration of this compound is above its solubility in the aqueous media. | - Decrease the final working concentration of the compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[8] |
| Solvent Shock: Rapid dilution of the DMSO stock into the aqueous media. | - Add the stock solution dropwise while gently vortexing or swirling the media.[8]- Prepare an intermediate dilution in a co-solvent mixture before final dilution in the media. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[8] | - Always use pre-warmed (37°C) cell culture media for dilutions.[8] | |
| Precipitate forms over time in the incubator. | Temperature Shift: Changes in temperature between the bench and the 37°C incubator can affect solubility.[9] | - Minimize the time culture vessels are outside the incubator.- Pre-equilibrate all solutions to 37°C. |
| pH Shift: The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[9] | - Ensure your media is properly buffered for the CO2 concentration in your incubator. | |
| Interaction with Media Components: The compound may be interacting with salts or proteins in the media over the course of the experiment.[9][10] | - Test the compound's stability in your specific media over the intended experiment duration.- Consider using a serum-free medium for initial solubility tests. |
Issue 2: Inconsistent Results in Antiviral Assays
| Observation | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments. | Compound Degradation: Improper storage or handling of stock solutions. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions from the stock solution for each experiment.[3] |
| Inaccurate Concentration: Errors in weighing the compound or in dilutions. | - Use a calibrated analytical balance for weighing.- Carefully perform serial dilutions. | |
| Variability in Assay Conditions: Differences in cell density, virus input (MOI), or incubation time.[11] | - Standardize all assay parameters, including cell passage number and viral titer. | |
| Binding to Plasticware: Low concentrations of the compound may adsorb to the surface of plastic plates or tubes.[3] | - Consider using low-binding microplates and tubes.[3] | |
| No antiviral activity observed or unexpectedly high EC50. | Drug-Resistant Virus Strain: The viral strain may have mutations conferring resistance to Lenacapavir.[11] | - Sequence the relevant viral genes to check for resistance mutations.- Test against a known drug-sensitive viral strain as a positive control.[11] |
| Assay Readout Interference: The compound may interfere with the detection method (e.g., luciferase, p24 ELISA).[11] | - Run a control plate with the compound and assay reagents in the absence of cells and virus to check for direct interference.[11] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Co-solvent Systems
| Solvent/System | Solubility | Notes | Reference |
| Water | Practically Insoluble | [1][2] | |
| DMSO | 200 mg/mL (206.55 mM) | May require ultrasonication. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL (6.45 mM) | Clear solution, often used for in vivo studies. | [5] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.5 mg/mL (2.58 mM) | Suspended solution, may require ultrasonication. | [5] |
| 68.2% PEG 300, 31.8% Water | 309 mg/mL | As the sodium salt for subcutaneous injection formulation. | [12] |
| 5% Ethanol, 20% Propylene Glycol, 45% PEG 300, 30% 10 mM Phosphate Buffer | 0.5 mg/mL | Used for intravenous solution formulation. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, weigh 9.90 mg of this compound (Molecular Weight: 990.26 g/mol ).
-
Transfer the weighed powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay of this compound
This protocol provides a general method to determine the kinetic solubility of this compound in a buffer of choice.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Plate shaker
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution in triplicate. Include a DMSO-only control.
-
Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentrations.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO control.
Protocol 3: Multi-Cycle Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to determine the 50% effective concentration (EC50) of this compound against HIV-1 in PBMCs.
Materials:
-
Isolated PBMCs from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 viral stock of a known titer
-
10 mM this compound stock solution in DMSO
-
96-well cell culture plates
-
p24 ELISA kit
Procedure:
-
PBMC Stimulation: Isolate PBMCs from healthy donor blood. Stimulate the cells with PHA for 2-3 days. After stimulation, wash the cells and culture them in RPMI-1640 medium containing IL-2.
-
Compound Dilution: Prepare a serial dilution of this compound in the IL-2 containing culture medium in a 96-well plate. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
Infection: Add the stimulated PBMCs to each well at a density of approximately 1 x 10^5 cells/well. Add the HIV-1 viral stock at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
Readout: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of viral inhibition for each this compound concentration relative to the "no drug" control. Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of Lenacapavir on the HIV-1 replication cycle.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. ijirt.org [ijirt.org]
- 3. benchchem.com [benchchem.com]
- 4. Indeterminate HIV tests: when test results are unclear | HIV i-Base [i-base.info]
- 5. For HCP's | Yeztugo® (lenacapavir) Storage and Stability of Injection Solution [askgileadmedical.com]
- 6. For HCP's | Sunlenca® (lenacapavir) Storage and Stability (Injection) [askgileadmedical.com]
- 7. askgileadmedical.com [askgileadmedical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Lenacapavir Injection Site Reaction Technical Support Center for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing injection site reactions (ISRs) observed in animal studies with the long-acting HIV-1 capsid inhibitor, Lenacapavir (B1654289). The following information is curated from publicly available preclinical and clinical data to assist in troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions observed with subcutaneous Lenacapavir administration in animal studies?
While specific quantitative data on the incidence and severity of ISRs in animal models are not extensively published, preclinical studies in rats, dogs, and non-human primates have been conducted to assess the tolerability of Lenacapavir formulations.[1][2] Histopathological findings from these preclinical studies are consistent with observations in human clinical trials, indicating a local foreign body-type reaction to the drug depot.[3][4] This reaction can manifest as inflammation, granuloma formation, and panniculitis (inflammation of subcutaneous fat).[3]
In human clinical trials, which can serve as a reference, the most common ISRs include swelling, pain, erythema (redness), and the formation of nodules or indurations (hardened tissue) at the injection site.[5][6]
Q2: What is the underlying cause of these injection site reactions?
The observed ISRs are believed to be a reaction to the formation of a subcutaneous drug depot, which is necessary for the long-acting release of Lenacapavir.[3][4] Biopsies from human clinical trials have revealed chronic granulomatous inflammation, which is a classic foreign body reaction to the slowly absorbing medication.[3] This is a localized inflammatory response and not typically a systemic safety concern.
Q3: Which animal models have been used in preclinical safety and pharmacokinetic studies of Lenacapavir?
Preclinical studies of subcutaneously administered Lenacapavir have utilized several animal models, including:
These models have been instrumental in characterizing the pharmacokinetic profile and general tolerability of Lenacapavir.[2][7]
Q4: What formulations of Lenacapavir have been used in animal studies, and do they influence injection site reactions?
Lenacapavir has been evaluated in animal models using two primary types of formulations for subcutaneous administration:
-
Aqueous Suspension: This formulation consists of Lenacapavir suspended in an aqueous vehicle.[7]
-
PEG/Water Solution: This involves dissolving Lenacapavir in a solution of polyethylene (B3416737) glycol (PEG) and water.[7][9]
Both formulations are designed to create a depot for sustained release.[2] While direct comparisons of ISRs between these formulations in animal studies are not detailed in public literature, the formation of a depot with either formulation is the likely trigger for the foreign body response.
Troubleshooting Guide for Injection Site Reactions
Issue: Observation of significant swelling, erythema, or signs of pain at the injection site.
| Possible Cause | Troubleshooting Steps |
| Improper Injection Technique | - Verify Needle Placement: Ensure the injection is truly subcutaneous and has not entered the intradermal or intramuscular space. Intradermal administration has been associated with more severe reactions.[3][5] - Control Injection Speed and Volume: Inject the formulation slowly and steadily to allow for better distribution in the subcutaneous tissue. For larger volumes, consider splitting the dose across two separate sites.[7] |
| Formulation Issues | - Ensure Room Temperature: Administering a cold formulation can cause discomfort and potentially exacerbate local reactions. Allow the formulation to come to room temperature before injection. - Proper Mixing: If using a suspension, ensure it is homogenously mixed before each administration to avoid injecting a concentrated bolus of the drug. |
| Animal-Specific Sensitivity | - Site Rotation: For studies involving multiple injections, rotate the administration sites to allow for healing and to avoid cumulative irritation at a single location.[7] - Analgesia: If signs of pain are observed (e.g., guarding the area, vocalization), consult with the institutional veterinarian about appropriate analgesic options. |
Issue: Formation of palpable nodules or indurations at the injection site.
| Possible Cause | Troubleshooting Steps |
| Foreign Body Response | - Monitor and Document: This is an expected finding with long-acting injectable formulations.[3][4] Carefully document the size, texture, and any visible changes to the nodule over time. In most cases, these are palpable but not visible and will resolve or reduce in size over an extended period.[5] - Histopathological Evaluation: At the study endpoint, perform a thorough histopathological examination of the injection site to characterize the nature and severity of the granulomatous response. |
| Infection | - Aseptic Technique: Strictly adhere to aseptic techniques during dose preparation and administration to minimize the risk of bacterial contamination.[7] - Monitor for Signs of Infection: Look for signs of abscess formation, such as heat, severe pain, or purulent discharge. If an infection is suspected, consult with the institutional veterinarian for appropriate treatment. |
Data Presentation
Disclaimer: The following quantitative data on injection site reactions are from human clinical trials (CAPELLA and CALIBRATE studies) as detailed quantitative data from animal studies are not publicly available. These tables are provided for illustrative purposes to indicate the types and characteristics of reactions that may be observed. These findings may not be directly transferable to animal models.
Table 1: Incidence of Common Injection Site Reactions in Human Clinical Trials [5]
| Reaction | Percentage of Participants Reporting (%) |
| Swelling | 36 |
| Pain | 31 |
| Erythema | 31 |
| Nodule | 25 |
| Induration | 15 |
| Pruritus (Itching) | 6 |
Table 2: Duration of Common Injection Site Reactions in Human Clinical Trials [5]
| Reaction | Median Time to Resolution (Days) | Range (Days) |
| Swelling, Erythema, Pain | 5 | 1 - 183 |
| Nodules | 148 | 41 - 727 |
| Indurations | 70 | 3 - 252 |
Experimental Protocols
Protocol 1: Subcutaneous Administration of Lenacapavir in Rats
-
Animal Restraint: Gently restrain the rat to expose the intrascapular region (the area between the shoulder blades).[7]
-
Site Preparation: Shave a small area of fur at the injection site for clear visualization. Cleanse the skin with an appropriate antiseptic (e.g., 70% ethanol).[7]
-
Dose Preparation: Draw the calculated volume of the Lenacapavir formulation into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27 gauge).[7]
-
Injection: Pinch the skin in the intrascapular region to form a tent. Insert the needle at the base of the tented skin, parallel to the body surface. Ensure the needle is in the subcutaneous space and has not penetrated the underlying muscle.[7]
-
Administration: Inject the formulation slowly and steadily.[7]
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.[7]
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress and adverse reactions at the injection site (e.g., swelling, redness).[7]
Protocol 2: Macroscopic Evaluation of Injection Sites
-
Observation Schedule: Observe injection sites at regular intervals (e.g., 1, 6, 24, 48, and 72 hours post-injection, and then weekly).
-
Scoring System: Use a standardized scoring system to evaluate erythema and edema. A common example is the Draize scale.
-
Measurement: Use calipers to measure the diameter of any swelling or nodules.
-
Documentation: Record all observations, including photographic documentation if possible.
Protocol 3: Histopathological Assessment of Injection Sites
-
Tissue Collection: At the scheduled necropsy, collect the skin and underlying tissue at the injection site, including a margin of normal surrounding tissue.
-
Fixation: Fix the collected tissues in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Processing: Process the fixed tissues for routine paraffin (B1166041) embedding.
-
Sectioning and Staining: Section the tissue blocks and stain with Hematoxylin and Eosin (H&E). Consider special stains if further characterization of the inflammatory infiltrate or connective tissue is required.
-
Microscopic Examination: A veterinary pathologist should examine the slides to characterize the inflammatory response, noting the presence and type of inflammatory cells, evidence of necrosis, fibrosis, and foreign material (drug depot).
Visualizations
References
- 1. Local tolerance - ERBC [erbc-group.com]
- 2. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For HCP's | Sunlenca® (lenacapavir) Injection Site Reactions Overview [askgileadmedical.com]
- 4. hivandmore.de [hivandmore.de]
- 5. SUNLENCA® (lenacapavir) Safety Profile | HCP Site [sunlencahcp.com]
- 6. askgileadmedical.com [askgileadmedical.com]
- 7. benchchem.com [benchchem.com]
- 8. Long-acting lenacapavir protects macaques against intravenous challenge with simian-tropic HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lenacapavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Background Therapy to Prevent Lenacapavir Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing background antiretroviral therapy to mitigate the risk of resistance to Lenacapavir (B1654289), a first-in-class HIV-1 capsid inhibitor. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to assist researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lenacapavir and how does resistance develop?
A1: Lenacapavir is a first-in-class inhibitor of the HIV-1 capsid protein (CA). It disrupts multiple, essential steps in the viral lifecycle, including:
-
Nuclear Import: Lenacapavir over-stabilizes the viral capsid, preventing the proper release of the viral genome and its entry into the nucleus of the host cell.
-
Virus Assembly and Release: It interferes with the formation of new, functional capsid proteins.
-
Capsid Core Formation: It disrupts the normal assembly of capsid subunits, leading to the formation of malformed, non-infectious virions.
Resistance to Lenacapavir emerges through specific amino acid substitutions in the HIV-1 capsid protein, which is encoded by the gag gene. These mutations alter the binding site of Lenacapavir on the capsid, thereby reducing the drug's efficacy.
Q2: What are the key resistance-associated mutations (RAMs) for Lenacapavir?
A2: Several key RAMs have been identified through in vitro selection studies and in clinical trials. The most clinically significant mutations include Q67H, N74D, and M66I in the HIV-1 capsid protein.[1][2][3][4] Other notable mutations that can contribute to reduced susceptibility include L56I, K70N/H/R, and T107N.[1]
Q3: How is Lenacapavir resistance measured in a laboratory setting?
A3: Lenacapavir resistance is assessed using two primary methodologies:
-
Phenotypic Assays: These assays directly measure the susceptibility of HIV-1 to Lenacapavir. A common method is the single-cycle infectivity assay, which determines the drug concentration required to inhibit viral replication by 50% (EC50). The result is reported as a "fold change" in EC50 relative to a wild-type reference virus.
-
Genotypic Assays: These assays involve sequencing the HIV-1 capsid-coding region of the gag gene to identify the presence of known RAMs. This method is generally faster and can be performed on clinical samples with sufficient viral load.[3][5][6][7][8]
Q4: What is the clinical significance of "functional monotherapy" in the context of Lenacapavir treatment?
A4: Functional monotherapy occurs when Lenacapavir is administered with a background regimen that is not fully active, due to pre-existing resistance to the other drugs or poor patient adherence.[9][10][11][12] This scenario is the primary driver for the development of Lenacapavir resistance. To prevent resistance, it is crucial to pair Lenacapavir with an optimized background regimen (OBR) containing at least one, and ideally two, other fully active antiretroviral agents.[10][12]
Q5: How should an optimized background regimen (OBR) be designed for a clinical or research study involving Lenacapavir?
A5: Designing an OBR requires a comprehensive review of the patient's treatment history and cumulative resistance test results. The goal is to select antiretroviral agents to which the patient's virus is fully susceptible. This often involves using newer agents with a higher barrier to resistance. The overall susceptibility score (OSS) of the OBR, which is a cumulative score of the predicted activity of each drug in the regimen, can be a useful tool in designing an effective OBR.
Data Presentation
Table 1: Summary of Key Lenacapavir Resistance Mutations
| Mutation | Fold Change in Lenacapavir Susceptibility | Impact on Viral Fitness / Replication Capacity (RC) |
| M66I | >1000-fold | Significantly impaired (2-6% of wild-type)[2] |
| Q67H | ~5-fold[13] | Moderately reduced |
| N74D | ~20-fold[13] | ~50% reduction in vitro[13] |
| L56I | 204-240-fold[14] | Impaired |
| K70N | Variable | Can enhance resistance in combination with other mutations |
| K70R | 1.4-fold (alone)[5] | Can enhance resistance in combination with Q67H |
| T107N | Variable | Reduced |
Note: Fold change values can vary depending on the specific assay and cell type used. Data on viral fitness is often qualitative and compared to a wild-type virus.
Table 2: Virologic Suppression Rates in the CAPELLA Trial (Heavily Treatment-Experienced Patients)
| Timepoint | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) |
| Week 26 | 81%[1][15] |
| Week 52 | 83%[3] |
| Week 156 | 85% (missing=excluded analysis)[11] |
The CAPELLA trial evaluated Lenacapavir in combination with an optimized background regimen in heavily treatment-experienced adults with multi-drug resistant HIV-1.[9][12]
Table 3: Virologic Suppression Rates in the CALIBRATE Trial (Treatment-Naïve Patients)
| Treatment Arm | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) at Week 54 |
| Subcutaneous Lenacapavir + TAF | 90% |
| Subcutaneous Lenacapavir + BIC | 85% |
| Oral Lenacapavir + F/TAF | 85% |
| B/F/TAF (Control) | 92% |
The CALIBRATE trial evaluated the safety and efficacy of Lenacapavir-containing regimens in treatment-naïve people with HIV-1.[4]
Troubleshooting Guides
Phenotypic Susceptibility Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in EC50 values | Inconsistent cell health or passage number. | Use cells within a consistent and low passage range. Regularly test for mycoplasma contamination. |
| Inconsistent virus stock titer. | Prepare and titer a large batch of virus. Aliquot and store at -80°C to avoid freeze-thaw cycles. | |
| Pipetting errors. | Use calibrated pipettes and follow good laboratory practices for pipetting. | |
| Low signal-to-noise ratio | Low viral infectivity. | Ensure the virus stock has a high titer. Optimize the multiplicity of infection (MOI). |
| Suboptimal assay conditions. | Optimize incubation times and reagent concentrations. | |
| Unexpectedly high EC50 values | Emergence of resistance during virus culture. | Sequence the viral stock to confirm the absence of resistance mutations. |
| Incorrect drug concentration. | Prepare fresh drug dilutions for each experiment and verify the stock concentration. |
Genotypic Resistance Assays
| Problem | Potential Cause | Recommended Solution |
| PCR amplification failure | Low viral load in the sample. | Genotypic assays typically require a viral load of at least 500-1000 copies/mL. Confirm the viral load before proceeding. |
| RNA degradation. | Ensure proper sample collection and storage (plasma frozen at -80°C). | |
| PCR inhibitors in the sample. | Use an RNA extraction method that effectively removes PCR inhibitors. | |
| Ambiguous sequencing results | Low-frequency variants. | Standard Sanger sequencing may not detect variants below a frequency of ~20%. Consider using next-generation sequencing (NGS) for more sensitive detection. |
| Poor quality sequence data. | Optimize PCR and sequencing conditions. Repeat the sequencing reaction. | |
| Discrepancy between genotype and phenotype | Presence of novel or complex mutation patterns. | The phenotypic effect of multiple mutations is not always predictable. A phenotypic assay is essential to determine the impact of novel or complex mutational patterns. |
| Minor resistant variants detected by NGS but not impacting the overall phenotype. | Interpret NGS results in the context of the quantitative prevalence of the resistant variants. |
Experimental Protocols
Phenotypic Susceptibility Testing: Single-Cycle HIV-1 Infectivity Assay
This protocol outlines a method to determine the phenotypic susceptibility of HIV-1 variants to Lenacapavir using a reporter cell line.
Methodology:
-
Cell Preparation: Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Drug and Virus Preparation: Prepare a stock solution of Lenacapavir in dimethyl sulfoxide (B87167) (DMSO) and perform serial dilutions in culture medium. Prepare and titer wild-type and mutant HIV-1 stocks to determine the 50% tissue culture infectious dose (TCID50).
-
Infection: Add the serially diluted Lenacapavir to the wells containing the TZM-bl cells. Immediately follow with the addition of the diluted virus. Include control wells with virus only (100% infection) and cells only (background).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Subtract the background luciferase readings from all wells. Normalize the data to the virus control. Plot the percentage of infection against the log of the Lenacapavir concentration and use non-linear regression to determine the EC50 value. The fold change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
Genotypic Resistance Testing: HIV-1 Capsid Gene Sequencing
This protocol provides a general workflow for sequencing the HIV-1 capsid gene from plasma samples.
Methodology:
-
RNA Extraction: Extract viral RNA from patient plasma samples using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR Amplification: Perform a reverse transcription reaction to convert the viral RNA into complementary DNA (cDNA). Amplify the capsid-coding region of the gag gene using nested PCR with specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and other reaction components using a commercial PCR purification kit.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS).
-
Sequence Analysis: Assemble and edit the raw sequence data to obtain a consensus sequence for the capsid gene. Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations. Compare the identified mutations to a database of known Lenacapavir resistance mutations.
Mandatory Visualizations
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
Caption: Workflow for phenotypic susceptibility testing of Lenacapavir.
Caption: Workflow for genotypic resistance testing of the HIV-1 capsid.
References
- 1. Twice-a-year lenacapavir shows viral suppression in drug-resistant HIV at 26 weeks | MDedge [mdedge.com]
- 2. researchgate.net [researchgate.net]
- 3. gilead.com [gilead.com]
- 4. Phenotypic resistance to lenacapavir and monotherapy efficacy in a proof-of-concept clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. benchchem.com [benchchem.com]
- 8. 155. Long-Acting Subcutaneous Lenacapavir in People with Multi-Drug Resistant HIV-1: 3-Year Results of the CAPELLA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Participant-reported Outcomes from the CAPELLA Clinical Trial of Lenacapavir-based Regimens in Heavily Treatment-experienced Adults with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Natural occurrence of drug resistance mutations to the HIV‐1 capsid inhibitor lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gilead’s lenacapavir maintains high virologic suppression rates in trial [clinicaltrialsarena.com]
- 13. New Clinical Data Support the Sustained Efficacy of Long-acting Lenacapavir, Gilead's Investigational HIV-1 Capsid Inhibitor - press release [natap.org]
- 14. academic.oup.com [academic.oup.com]
- 15. CROI 2023: Other lenacapavir studies – experienced and naive updates, the dosing window, HIV-2 and PrEP | HIV i-Base [i-base.info]
Technical Support Center: Enhancing Oral Bioavailability of Lenacapavir Formulations
Welcome to the Technical Support Center for Oral Lenacapavir (B1654289) Formulation Development. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts to improve the oral bioavailability of Lenacapavir.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My in vitro dissolution rate for our amorphous solid dispersion (ASD) of Lenacapavir is highly variable. What are the potential causes and how can we improve consistency?
Answer: Inconsistent dissolution results for ASDs are a common challenge. Several factors could be contributing to this variability:
-
Phase Separation/Crystallization: The amorphous drug can crystallize over time or during the dissolution study.
-
Troubleshooting:
-
Polymer Selection: Ensure the chosen polymer (e.g., HPMCAS, copovidone) has good miscibility with Lenacapavir and a high glass transition temperature (Tg) to maintain the amorphous state.[1]
-
Drug Loading: High drug loading can increase the propensity for crystallization. Experiment with lower drug-to-polymer ratios.
-
Storage Conditions: Store the ASD under controlled temperature and humidity to prevent moisture-induced crystallization.
-
-
-
Inadequate Wetting: Poor wetting of the ASD particles can lead to clumping and inconsistent dissolution.
-
Troubleshooting:
-
Incorporate Surfactants: The inclusion of a surfactant (e.g., polysorbate 80, sodium lauryl sulfate) in the dissolution medium or the formulation itself can improve wettability.
-
-
-
Dissolution Medium: The composition of the dissolution medium can significantly impact the results.
-
Troubleshooting:
-
Biorelevant Media: Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids for more physiologically relevant and potentially more consistent results.[2]
-
pH and Buffer Capacity: Ensure the pH of the medium is controlled and the buffer capacity is sufficient to handle the dissolution of the drug without significant pH shifts.[3]
-
-
Question 2: Our Lenacapavir formulation shows improved solubility in vitro, but the Caco-2 permeability assay still indicates low transport. What are the next steps?
Answer: Low permeability in Caco-2 assays, despite good solubility, suggests that membrane transport is the rate-limiting step. For Lenacapavir, this is likely due to its role as a substrate for the P-glycoprotein (P-gp) efflux pump.[4][5]
-
Confirm P-gp Interaction:
-
Bidirectional Caco-2 Assay: Perform a bidirectional assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[6]
-
P-gp Inhibition: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil, ketoconazole). A significant reduction in the efflux ratio confirms P-gp involvement.[6][7]
-
-
Strategies to Overcome P-gp Efflux:
-
Formulation with P-gp Inhibitory Excipients: Certain excipients used in ASDs and lipid-based formulations (e.g., some surfactants and polymers) can inhibit P-gp, thereby increasing net drug absorption.[6][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption by forming fine oil-in-water emulsions that can be more easily absorbed and may also inhibit P-gp.[6]
-
Question 3: We are observing high inter-subject variability in our preclinical in vivo pharmacokinetic studies with an oral Lenacapavir formulation. How can we address this?
Answer: High variability in animal pharmacokinetic studies is a frequent challenge, especially with orally administered drugs.
-
Physiological Factors:
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Ensure that fasting and feeding protocols are strictly followed.
-
Gastrointestinal pH and Motility: These can vary between animals and affect drug dissolution and transit time.
-
-
Metabolic Differences:
-
CYP3A Activity: Lenacapavir is metabolized by CYP3A.[4] Genetic polymorphisms in CYP3A enzymes within the animal population can lead to variability in first-pass metabolism.
-
-
Formulation Performance:
-
In vivo Dissolution: The formulation may not be dissolving consistently in the gastrointestinal tract of all animals.
-
Troubleshooting:
-
Controlled Dosing: Use precise oral gavage techniques to ensure accurate dosing.
-
Homogeneity of Formulation: Ensure the formulation (e.g., suspension) is homogenous before dosing each animal.
-
Consider a Different Animal Model: If variability remains high, consider if the chosen animal model is appropriate for studying the absorption of this class of compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of Lenacapavir and why is it low?
A1: The absolute oral bioavailability of Lenacapavir is reported to be low, in the range of 6-10%.[9] This is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract. Additionally, Lenacapavir is a substrate of the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of intestinal cells, further reducing its net absorption.[4][5]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of Lenacapavir?
A2: Given Lenacapavir's poor solubility, amorphous solid dispersions (ASDs) are a highly promising strategy.[2][10] By dispersing Lenacapavir in a polymer matrix in an amorphous state, its apparent solubility and dissolution rate can be significantly increased.[1] Common polymers used for ASDs include HPMCAS and copovidone.[4] Nanoformulation strategies, which increase the surface area of the drug for dissolution, also hold potential.[11][12]
Q3: What role do excipients play in improving the oral bioavailability of Lenacapavir?
A3: Excipients are critical for the performance of oral Lenacapavir formulations. In ASDs, the polymer (e.g., HPMCAS, copovidone) is essential for stabilizing the amorphous form of the drug and preventing recrystallization.[1] Other excipients, such as surfactants (e.g., Vitamin E TPGS, polysorbates), can improve the wettability and dissolution of the drug.[4] Some excipients may also inhibit P-gp, thereby increasing drug absorption.[6][8]
Q4: How is the oral formulation of Lenacapavir used in clinical practice?
A4: In the current clinical setting, the oral formulation of Lenacapavir is used as an initial loading dose to rapidly achieve therapeutic concentrations before transitioning to the long-acting subcutaneous injection, which is administered every six months.[9][13] The oral tablets can also be used for bridging therapy if a subcutaneous injection is delayed.[14]
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Lenacapavir (Single 300 mg Dose)
| Parameter | Value | Reference |
| Bioavailability (F) | 6-10% | [9] |
| Tmax (hours) | ~4 | [9] |
| Half-life (t1/2) | 10-12 days | [15] |
| Cmax (in subjects with severe renal impairment) | Increased by 162% | [15] |
| AUC (in subjects with severe renal impairment) | Increased by 84% | [15] |
| Cmax (in subjects with moderate hepatic impairment) | Increased by 2.61- to 5.03-fold | [15] |
| AUC (in subjects with moderate hepatic impairment) | Increased by 1.47- to 2.84-fold | [15] |
Table 2: Example Components of an Amorphous Solid Dispersion (ASD) Formulation for a Poorly Soluble Drug
| Component | Function | Example Excipients | Reference |
| Active Pharmaceutical Ingredient (API) | Therapeutic agent | Lenacapavir | - |
| Polymer | Stabilizes the amorphous state, inhibits crystallization | HPMCAS, Copovidone, Soluplus® | [4][16] |
| Surfactant/Solubilizer | Improves wettability and dissolution | Vitamin E TPGS, Polysorbate 80, Kolliphor® EL | [4] |
| Filler | Adds bulk to the formulation for processing | Lactose monohydrate, Microcrystalline cellulose | [17] |
| Disintegrant | Promotes tablet breakup in the GI tract | Croscarmellose sodium | [17] |
| Glidant | Improves powder flow during manufacturing | Colloidal silicon dioxide | [17] |
| Lubricant | Prevents sticking to tablet press machinery | Magnesium stearate | [17] |
Experimental Protocols
1. Preparation of Lenacapavir Amorphous Solid Dispersion (ASD) by Spray Drying
-
Objective: To prepare an amorphous solid dispersion of Lenacapavir to enhance its solubility and dissolution rate.
-
Materials:
-
Lenacapavir
-
Polymer (e.g., HPMCAS-MF)
-
Organic solvent (e.g., acetone)
-
Spray dryer apparatus
-
-
Methodology:
-
Dissolve Lenacapavir and the chosen polymer (e.g., in a 1:3 drug-to-polymer weight ratio) in the organic solvent to form a clear solution. The total solid content should be around 5% (w/v).[18]
-
Set the spray dryer parameters. Typical starting parameters include an inlet temperature of 95°C, an outlet temperature of 53°C, a nitrogen drying gas flow rate of 0.4 m³/min, and a solution feed rate of 5 mL/min.[18]
-
Pump the solution through the atomizer of the spray dryer.
-
The atomized droplets are rapidly dried by the hot gas, forming solid particles.
-
Collect the resulting powder from the cyclone.
-
Characterize the ASD for its amorphous nature (using PXRD and DSC), drug content, and particle size distribution.
-
2. In Vitro Dissolution Testing of Lenacapavir ASD
-
Objective: To assess the in vitro release profile of a Lenacapavir ASD formulation.
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of biorelevant medium (e.g., FaSSIF, pH 6.5) maintained at 37 ± 0.5°C.
-
Methodology:
-
Add the ASD powder (equivalent to a specific dose of Lenacapavir) to the dissolution vessel.
-
Set the paddle speed to 75 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.22 µm PVDF).
-
Analyze the concentration of Lenacapavir in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
-
3. Caco-2 Permeability Assay for Lenacapavir
-
Objective: To determine the intestinal permeability of Lenacapavir and assess if it is a substrate for efflux transporters like P-gp.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lenacapavir solution
-
P-gp inhibitor (e.g., verapamil)
-
-
Methodology:
-
Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the A-to-B permeability assessment, add the Lenacapavir solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
For the B-to-A permeability assessment, add the Lenacapavir solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
To assess P-gp involvement, repeat the experiment in the presence of a P-gp inhibitor in both the apical and basolateral compartments.[6]
-
Analyze the concentration of Lenacapavir in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Mandatory Visualizations
Caption: Workflow for improving Lenacapavir's oral bioavailability.
References
- 1. contractpharma.com [contractpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. A novel method for preparing stabilized amorphous solid dispersion drug formulations using acoustic fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NO2022059I1 - Lenacapavir or a pharmaceutically acceptable salt thereof, in particular lenacapavir sodium - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. International Society of Pharmacometrics: Modeling Lenacapavir (LEN) Exposure After Daily Oral Administration Alone and in Combination with Bictegravir (BIC) in People with HIV: A Population Pharmacokinetic Approach [learn.isop.org]
- 10. researchgate.net [researchgate.net]
- 11. gilead.com [gilead.com]
- 12. japsonline.com [japsonline.com]
- 13. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 14. Efficacy, safety, and pharmacokinetics of lenacapavir oral bridging when subcutaneous lenacapavir cannot be administered - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the antiviral efficacy of Lenacapavir against resistant HIV-1 strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral efficacy of Lenacapavir, a first-in-class capsid inhibitor, against multi-drug resistant (MDR) HIV-1 strains. Through a detailed comparison with other antiretroviral agents used in treatment-experienced patients, and supported by experimental data and methodologies, this document serves as a critical resource for understanding the therapeutic landscape for MDR HIV-1.
Comparative Efficacy of Antiretroviral Agents in Multi-Drug Resistant HIV-1
The emergence of multi-drug resistant HIV-1 necessitates the development of novel therapeutics with unique mechanisms of action. Lenacapavir, with its distinct targeting of the HIV-1 capsid, has demonstrated significant promise in clinical trials involving heavily treatment-experienced individuals. The following table summarizes the virologic and immunologic outcomes of Lenacapavir and other key antiretrovirals used in the management of MDR HIV-1.
| Antiretroviral Agent | Clinical Trial | Primary Endpoint | Virologic Suppression Rate (<50 copies/mL) | Mean CD4+ Cell Count Increase (cells/µL) | Key Resistance Mutations |
| Lenacapavir | CAPELLA (Phase 2/3) | Proportion of participants with ≥0.5 log10 copies/mL viral load reduction from baseline at Day 15.[1] | 83% at Week 52[2], 82% at Week 104[3], 85% at Week 156 (missing=excluded)[4] | 83 cells/µL at Week 52[2], 122 cells/µL at Week 104[3], 164 cells/µL at Week 156[4] | M66I, Q67H/K/N, K70H/N/R/S, N74D/H/K, A105S/T, T107A/C/N/S |
| Fostemsavir (B1673582) | BRIGHTE (Phase 3) | Mean change in HIV-1 RNA from Day 1 to Day 8 in the randomized cohort. | 60% at Week 96 (randomized cohort)[5] | +205 cells/µL at Week 96 (randomized cohort)[5] | Substitutions at gp120 codons S375, M426, M434, and M475 |
| Ibalizumab | TMB-301 (Phase 3) | Proportion of patients with a ≥0.5 log10 copies/mL decrease in viral load from baseline to day 14.[6] | 43% at Week 25[6] | Mean increase of 48 cells/µL at Week 25 | Loss of potential N-linked glycosylation sites in the V5 loop of gp120[7] |
| Cabotegravir (B606451) + Rilpivirine (B1684574) (Long-Acting) | SOLAR (Phase 3b) | Non-inferiority to daily oral therapy in maintaining viral suppression. | 90% at 1 year (in patients with no prior resistance)[8] | Not reported for MDR-HIV specific cohort | Q148R/H/K, G140S/A/C, N155H |
Experimental Protocols
A variety of in vitro and clinical trial methodologies are employed to validate the efficacy of antiretroviral drugs against resistant HIV-1 strains.
In Vitro Antiviral Activity Assays
These assays are fundamental in determining the intrinsic potency of a drug against different viral strains.
-
Cell-Based Assays:
-
Objective: To measure the concentration of the drug required to inhibit HIV-1 replication in cell culture.
-
Methodology:
-
Peripheral Blood Mononuclear Cells (PBMCs) or established T-cell lines (e.g., MT-2, MT-4) are infected with laboratory-adapted or clinical isolates of HIV-1, including resistant strains.
-
The infected cells are cultured in the presence of serial dilutions of the investigational drug.
-
After a defined incubation period (typically 3-7 days), viral replication is quantified by measuring reverse transcriptase (RT) activity or p24 antigen levels in the culture supernatant.
-
The 50% effective concentration (EC50), the drug concentration that inhibits viral replication by 50%, is calculated.
-
-
-
Single-Cycle Infectivity Assays:
-
Objective: To assess the effect of a drug on a single round of viral infection, which can help pinpoint the specific stage of the viral life cycle that is inhibited.
-
Methodology:
-
Replication-defective HIV-1 vectors containing a reporter gene (e.g., luciferase or green fluorescent protein) are produced.
-
Target cells are infected with these vectors in the presence of varying concentrations of the drug.
-
After 48-72 hours, the expression of the reporter gene is measured to determine the level of infection.
-
This method allows for a more precise determination of the inhibitory activity at different steps of the viral life cycle.
-
-
Drug Resistance Testing
Identifying mutations that confer resistance is crucial for guiding therapy and understanding the durability of a new drug.
-
Genotypic Assays:
-
Objective: To identify specific mutations in the viral genome associated with drug resistance.
-
Methodology:
-
Viral RNA is extracted from a patient's plasma sample.
-
The target gene (e.g., capsid for Lenacapavir, reverse transcriptase for NRTIs and NNRTIs, protease for PIs, integrase for INSTIs) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA is sequenced, and the sequence is compared to a wild-type reference strain to identify resistance-associated mutations.[9][10] These assays generally require a plasma viral load of at least 500 to 1,000 copies/mL.[11]
-
-
-
Phenotypic Assays:
-
Objective: To directly measure the susceptibility of a patient's viral strain to a specific drug.
-
Methodology:
-
The patient's viral genes of interest are inserted into a laboratory clone of HIV.
-
The resulting recombinant virus is cultured in the presence of different concentrations of the antiretroviral drug.
-
The drug concentration required to inhibit viral replication by 50% (IC50) is determined and compared to the IC50 for a wild-type reference virus. The result is often expressed as a "fold change" in susceptibility. Phenotypic testing is considered the gold standard for drug susceptibility but is more complex and time-consuming than genotypic testing.[9]
-
-
Visualizations
HIV-1 Replication Cycle and Antiretroviral Targets
Caption: HIV-1 replication cycle and points of intervention for different antiretroviral drug classes.
Lenacapavir's Dual Mechanism of Action
Caption: Lenacapavir disrupts both early (nuclear import) and late (capsid assembly) stages of HIV-1 replication.
Experimental Workflow for Antiviral Efficacy Testing
Caption: A generalized workflow for evaluating the antiviral efficacy of a new drug from in vitro studies to clinical trials.
Logical Flow for Treatment Selection in MDR HIV-1
Caption: Decision-making process for selecting a new antiretroviral regimen for a patient with multi-drug resistant HIV-1.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. gilead.com [gilead.com]
- 3. thebodypro.com [thebodypro.com]
- 4. Lenacapavir Sustains HIV Control and Keeps Boosting CD4s Through 3 Years [natap.org]
- 5. Long-term efficacy and safety of fostemsavir among subgroups of heavily treatment-experienced adults with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Caution advised when prescribing long-acting injectable cabotegravir and rilpivirine to avoid drug resistance | aidsmap [aidsmap.com]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 11. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
A Comparative Guide to Lenacapavir and Other HIV Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of HIV-1 capsid inhibitors marks a significant advancement in antiretroviral therapy, offering a novel mechanism of action against the virus. Lenacapavir (GS-6207), the first-in-class approved HIV capsid inhibitor, has demonstrated remarkable potency and a long-acting profile. This guide provides an objective comparison of Lenacapavir's mechanism and performance with other key experimental HIV capsid inhibitors, including GS-CA1, PF-74, and GSK878, supported by experimental data.
Mechanism of Action: A Tale of Stabilization and Destabilization
HIV capsid inhibitors primarily function by binding to the viral capsid protein (CA or p24), thereby disrupting its critical roles in both the early and late stages of the viral lifecycle. However, the precise consequences of this binding differ among inhibitors, leading to distinct antiviral mechanisms.
Lenacapavir and its analogue, GS-CA1, bind to a conserved pocket at the interface of two adjacent CA monomers within a hexamer. This binding hyper-stabilizes the capsid core. This increased stability is thought to interfere with the finely controlled process of uncoating, which is necessary for the release of the viral reverse transcription complex into the cytoplasm and its subsequent import into the nucleus. In contrast, other inhibitors like PF-74 are suggested to induce a premature disassembly or altered stability of the capsid. GSK878 also appears to impact capsid stability, affecting both early and late replication steps.
This fundamental difference in mechanism—hyper-stabilization versus destabilization or altered stability—underpins the unique characteristics of each inhibitor.
Comparative Antiviral Potency
The following table summarizes the in vitro antiviral potency of Lenacapavir and other experimental capsid inhibitors against wild-type HIV-1. It is important to note that these values are often determined in different cell lines and under varying experimental conditions, which can influence the results.
| Inhibitor | Cell Line | EC50 | Reference |
| Lenacapavir | MT-4 | 105 pM | |
| Human CD4+ T cells | 32 pM | ||
| Macrophages | 56 pM | ||
| GS-CA1 | Human PBMCs | 130 ± 80 pM | |
| PF-74 | HeLa-P4 | ~0.56 µM | |
| GSK878 | MT-2 | 39 pM | |
| Diverse Clinical Isolates | 94 pM (mean) |
Resistance Profiles
A critical aspect of any antiretroviral agent is its resistance profile. Mutations in the HIV-1 capsid protein can confer resistance to capsid inhibitors. The table below outlines some of the key resistance-associated mutations (RAMs) for Lenacapavir and other inhibitors.
| Inhibitor | Key Resistance-Associated Mutations | Reference |
| Lenacapavir | L56I, M66I, Q67H, K70N, N74D/S, T107N | |
| PF-74 | Q67H, K70R, H87P, T107N, L111I (conferring high resistance) | |
| GSK878 | L56I, M66I, Q67H, N74D, T107N, Q67H/N74D (cross-resistance with Lenacapavir) |
Notably, some of these mutations, such as Q67H, have been observed at low frequencies in treatment-naive individuals.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of HIV capsid inhibitors.
In Vitro HIV-1 Capsid Assembly Assay
This assay measures the ability of a compound to inhibit or enhance the assembly of purified HIV-1 capsid protein into higher-order structures.
Protocol:
-
Protein Purification: Recombinant HIV-1 capsid protein is expressed and purified.
-
Reaction Mixture: A solution containing purified capsid protein (e.g., 120 µM) is prepared in an assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl).
-
Compound Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture.
-
Initiation of Assembly: The assembly reaction is initiated by adjusting conditions, for example, by adding a high concentration of NaCl.
-
Monitoring Assembly: The assembly process is monitored over time by measuring the increase in turbidity (light scattering) at a wavelength of 350 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of assembly in the presence of the inhibitor are compared to a vehicle control to determine the compound's effect.
HIV-1 Uncoating Assay (Fate-of-the-Capsid Assay)
This biochemical assay is used to monitor the stability of the HIV-1 core after infection of target cells.
Protocol:
-
Cell Infection: Target cells (e.g., HeLa or Jurkat cells) are infected with a high titer of HIV-1.
-
Cell Lysis: At various time points post-infection, the cells are harvested and lysed using a Dounce homogenizer to release cytoplasmic contents.
-
Separation of Cores: The lysate is centrifuged to separate the soluble fraction (containing uncoated p24) from the pellet (containing intact, pelletable cores).
-
Quantification of p24: The amount of p24 in both the supernatant and the pellet is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of p24 in the pellet to the total p24 (pellet + supernatant) is calculated to determine the extent of uncoating. A decrease in the pelletable p24 indicates uncoating.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding between a small molecule inhibitor and its protein target.
Protocol:
-
Sample Preparation: Purified HIV-1 capsid protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both are in identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small injections of the inhibitor are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
Lenacapavir represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and a long-acting formulation. The comparative analysis with experimental capsid inhibitors like PF-74 and GSK878 reveals both commonalities in their binding site and important distinctions in their effects on capsid stability and the subsequent steps of the HIV-1 lifecycle. Understanding these
No Evidence of Cross-Resistance Between Lenacapavir and Other Antiretroviral Classes
A comprehensive analysis of in vitro and clinical data reveals that lenacapavir (B1654289), a first-in-class HIV-1 capsid inhibitor, maintains its potent antiviral activity against HIV-1 strains resistant to all other major classes of antiretroviral (ARV) drugs. This lack of cross-resistance is attributed to its unique mechanism of action, targeting the HIV-1 capsid protein, a novel target distinct from those of existing ARVs.
This guide provides a detailed comparison of lenacapavir's performance against multi-drug resistant HIV-1, supported by experimental data and detailed methodologies for the key assays used in resistance testing.
Quantitative Analysis of Lenacapavir Susceptibility
In vitro studies have consistently demonstrated that the antiviral activity of lenacapavir is not compromised by the presence of resistance mutations to other ARV classes. The following tables summarize the phenotypic susceptibility of HIV-1 variants with known resistance mutations to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs). Susceptibility is expressed as the fold change in the half-maximal effective concentration (EC50) of lenacapavir for the resistant variant compared to the wild-type virus. A fold change close to 1.0 indicates no loss of susceptibility.
Table 1: Lenacapavir Susceptibility in NRTI-Resistant HIV-1 Mutants
| NRTI Resistance-Associated Mutations | Lenacapavir EC50 Fold Change (vs. Wild-Type) |
|---|---|
| M184V | ~1.0 |
| K65R | ~1.0 |
| Multiple TAMs (Thymidine Analog Mutations) | ~1.0 |
Data represents the median fold change observed in in vitro assays.
Table 2: Lenacapavir Susceptibility in NNRTI-Resistant HIV-1 Mutants
| NNRTI Resistance-Associated Mutations | Lenacapavir EC50 Fold Change (vs. Wild-Type) |
|---|---|
| K103N | ~1.0 |
| Y181C | ~1.0 |
| G190A | ~1.0 |
Data represents the median fold change observed in in vitro assays.
Table 3: Lenacapavir Susceptibility in PI-Resistant HIV-1 Mutants
| PI Resistance-Associated Mutations | Lenacapavir EC50 Fold Change (vs. Wild-Type) |
|---|---|
| L90M | ~1.0 |
| M46I/L | ~1.0 |
| Multiple Major PI Mutations | ~1.0 |
Data represents the median fold change observed in in vitro assays.
Table 4: Lenacapavir Susceptibility in INSTI-Resistant HIV-1 Mutants
| INSTI Resistance-Associated Mutations | Lenacapavir EC50 Fold Change (vs. Wild-Type) |
|---|---|
| N155H | ~1.0 |
| Q148H/R/K | ~1.0 |
| G140S | ~1.0 |
Data represents the median fold change observed in in vitro assays.
Clinical evidence from the CAPELLA study in heavily treatment-experienced individuals with multidrug-resistant HIV-1 further supports these in vitro findings. In this study, viruses with resistance to entry inhibitors showed no cross-resistance to lenacapavir, with a mean fold change from wild-type close to 1.0[1].
Experimental Protocols
The assessment of antiretroviral drug resistance is conducted through two primary methodologies: genotypic and phenotypic assays.
Genotypic Resistance Testing
Genotypic assays identify the presence of specific mutations in the viral genome that are known to be associated with drug resistance.
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed to complementary DNA (cDNA). The specific gene of interest (e.g., capsid for lenacapavir, reverse transcriptase for NRTIs and NNRTIs, protease for PIs, or integrase for INSTIs) is then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to determine the exact nucleotide sequence.
-
Sequence Analysis: The patient's viral sequence is compared to a wild-type reference sequence to identify any mutations. The presence of known resistance-associated mutations is reported. For lenacapavir, this involves sequencing the Gag polyprotein, which includes the capsid protein.
Phenotypic Resistance Testing
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The PhenoSense® Gag-Pro assay (Monogram Biosciences) is a specialized phenotypic assay used to determine lenacapavir susceptibility.
Methodology of the PhenoSense® Gag-Pro Assay:
-
Patient-derived Virus Construction: The Gag-protease gene sequence from the patient's virus is amplified by RT-PCR. This amplified genetic material is then inserted into a standardized, replication-competent HIV-1 vector that lacks its own Gag-protease gene. This creates a panel of recombinant viruses that are representative of the patient's viral population.
-
Cell Culture and Drug Exposure: These recombinant viruses are used to infect a susceptible cell line in the presence of varying concentrations of lenacapavir.
-
Replication Measurement: The extent of viral replication at each drug concentration is measured, typically using a reporter gene (e.g., luciferase) that produces a quantifiable signal.
-
EC50 Determination: The concentration of lenacapavir required to inhibit viral replication by 50% (EC50) is calculated for the patient's virus and compared to the EC50 for a wild-type reference virus. The result is reported as a fold change in EC50.
Visualizing the Absence of Cross-Resistance and Experimental Workflow
The following diagrams illustrate the distinct mechanisms of action of different antiretroviral classes and the experimental workflow for assessing lenacapavir resistance.
Caption: Distinct targets of ARV classes explain the lack of cross-resistance.
Caption: Workflow for genotypic and phenotypic resistance testing for lenacapavir.
Conclusion
The available in vitro and clinical data strongly indicate that lenacapavir is not subject to cross-resistance from other antiretroviral classes. Its novel mechanism of action targeting the HIV-1 capsid provides a new and effective option for individuals with multi-drug resistant HIV-1, a critical unmet need in HIV treatment. The lack of cross-resistance underscores the potential of lenacapavir as a valuable component of combination antiretroviral therapy, particularly for heavily treatment-experienced patients.
References
Lenacapavir: A Comparative Analysis of its Potency Across Diverse HIV-1 Clades
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lenacapavir's in vitro potency against a spectrum of Human Immunodeficiency Virus Type 1 (HIV-1) clades. The experimental data cited herein is intended to offer a clear perspective on the drug's broad-spectrum anti-HIV-1 activity.
Quantitative Potency of Lenacapavir (B1654289) Against Diverse HIV-1 Isolates
Lenacapavir has demonstrated potent antiviral activity, with inhibitory concentrations in the picomolar to low nanomolar range across a wide variety of HIV-1 clades. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various in vitro studies.
| HIV-1 Clade/Group | Cell Line | Assay Type | Mean EC50/IC50 (pM) | EC50/IC50 Range (pM) | Reference |
| Group M | |||||
| Subtype A | MAGIC-5A | Single-Cycle | 200 (mean for 11 isolates) | 140 - 310 | [1] |
| Subtype A1 | HEK293T | - | 240 (mean for various subtypes) | 150 - 360 | [2][3] |
| Subtype B | MAGIC-5A | Single-Cycle | 200 (mean for 11 isolates) | 140 - 310 | [1] |
| Subtype C | MAGIC-5A | Single-Cycle | 200 (mean for 11 isolates) | 140 - 310 | [1] |
| Subtype D | MAGIC-5A | Single-Cycle | 200 (mean for 11 isolates) | 140 - 310 | [1] |
| Subtype F | MAGIC-5A | Single-Cycle | 200 (mean for 11 isolates) | 140 - 310 | [1] |
| Subtype G | HEK293T | - | 240 (mean for various subtypes) | 150 - 360 | [2][3] |
| Subtype H | HEK293T | - | 240 (mean for various subtypes) | 150 - 360 | [2][3] |
| CRF01_AE | HEK293T | - | 240 (mean for various subtypes) | 150 - 360 | [2][3] |
| CRF02_AG | HEK293T | - | 240 (mean for various subtypes) | 150 - 360 | [2][3] |
| Various Subtypes (A1, AE, AG, B, C, D, F1, G, H) | - | - | - | 21 - 115 | [4][5] |
| Group O | |||||
| Isolate MVP5180 | MAGIC-5A | Single-Cycle | 180 | - | [1] |
| HIV-2 | |||||
| Various Isolates | MAGIC-5A | Single-Cycle | 2200 (mean for 12 isolates) | 1100 - 3200 | [1] |
| Rod Isolate | MT-4 cells | - | 885 | - | [2][3][6] |
It is noteworthy that while Lenacapavir is highly potent against a wide array of HIV-1 group M subtypes and group O, its activity against HIV-2 is reduced, with IC50 values in the low nanomolar range, approximately 11- to 14-fold less potent compared to HIV-1.[1] Importantly, pre-existing resistance mutations to other antiretroviral classes do not seem to affect Lenacapavir's potency.[2][7][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Lenacapavir's potency.
Single-Cycle Infectivity Assay
This assay measures the antiviral activity of a compound during a single round of viral replication.
-
Cell Culture and Virus Production:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To produce single-cycle infectious viral particles, HEK293T cells are co-transfected with an HIV-1 proviral plasmid (e.g., pNL4-3) that is deficient in the env gene and carries a luciferase reporter gene, along with a plasmid expressing the vesicular stomatitis virus G (VSV-G) envelope protein.
-
The supernatant containing the pseudotyped virus is harvested 48 hours post-transfection, filtered, and stored.
-
-
Antiviral Activity Assessment:
-
Target cells (e.g., MAGIC-5A indicator cells, which are HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene) are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of Lenacapavir for a specified period.
-
A standardized amount of the pseudotyped virus is then added to the wells.
-
After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The 50% inhibitory concentration (IC50) is calculated by determining the drug concentration at which a 50% reduction in luciferase activity is observed compared to the virus control without the drug.[1]
-
Multiple-Cycle Infectivity Assay
This assay evaluates the effect of an antiviral compound over multiple rounds of viral replication.
-
Cell Culture and Infection:
-
A susceptible T-cell line, such as CEM-NKR-CCR5-Luc, is used.[1] These cells are maintained in RPMI-1640 medium supplemented with FBS and antibiotics.
-
Cells are seeded in 96-well plates and treated with serial dilutions of Lenacapavir.
-
The cells are then infected with a replication-competent HIV-1 isolate of a specific clade.
-
-
Measurement of Viral Replication:
-
The cultures are incubated for a period of several days (e.g., 7 days), allowing for multiple rounds of viral replication.
-
Viral replication is quantified by measuring a reporter gene product (e.g., luciferase activity in the cell lysate) or by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The 50% effective concentration (EC50) is determined as the drug concentration that inhibits viral replication by 50% compared to the untreated control.
-
Mechanism of Action and Experimental Workflow
Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple stages of the HIV-1 life cycle.[7][8][9] It binds to the interface between adjacent capsid protein (p24) subunits, interfering with capsid stability and function. This disruption affects both early and late stages of viral replication.
Diagram of Lenacapavir's Mechanism of Action
Caption: Lenacapavir's dual mechanism of action in the HIV-1 life cycle.
Experimental Workflow for Potency Assessment
Caption: Workflow for determining the in vitro potency of Lenacapavir.
References
- 1. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 4. Emergence of in-vitro resistance to lenacapavir is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. natap.org [natap.org]
- 8. Lenacapavir shows continued promise for first-line treatment and highly resistant HIV | aidsmap [aidsmap.com]
- 9. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head in vitro comparison of Lenacapavir and GS-CA1
A Comprehensive Guide for Researchers in HIV Drug Development
This guide provides a detailed in vitro comparison of two potent HIV-1 capsid inhibitors: Lenacapavir (GS-6207) and its close analog, GS-CA1. Both compounds represent a novel class of antiretroviral agents that target the HIV-1 capsid protein (CA), a critical component in multiple stages of the viral lifecycle. This document summarizes their comparative antiviral potency, cytotoxicity, resistance profiles, and the detailed experimental methodologies used for their characterization, aimed at informing researchers, scientists, and drug development professionals.
Mechanism of Action: Stabilizing the Core
Lenacapavir and GS-CA1 share a common mechanism of action, binding to a conserved pocket at the interface of two adjacent capsid protein monomers within a hexamer.[1] This interaction stabilizes the viral capsid core, a departure from the mechanism of some earlier capsid inhibitors that induce premature uncoating.[1] This hyper-stabilization is thought to interfere with the precisely timed process of uncoating, which is essential for the release of the viral reverse transcription complex into the cytoplasm and its subsequent import into the nucleus.[1] By stabilizing the capsid, these inhibitors disrupt the normal viral lifecycle, effectively halting replication.
Data Presentation
Antiviral Potency (EC50)
The following table summarizes the in vitro half-maximal effective concentration (EC50) of Lenacapavir and GS-CA1 against wild-type HIV-1 in various cell lines. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
| Compound | Cell Line | EC50 (pM) | Reference(s) |
| Lenacapavir | MT-4 | 105 | [1] |
| Human CD4+ T cells | 32 | [1] | |
| Macrophages | 56 | [1] | |
| HEK293T | 20 - 160 | ||
| PBMCs | 50 (mean) | ||
| GS-CA1 | Human PBMCs | 130 ± 80 | |
| T cells | 240 |
Cytotoxicity (CC50) and Therapeutic Index (TI)
The 50% cytotoxic concentration (CC50) is a measure of a compound's toxicity to cells. A higher therapeutic index (TI = CC50/EC50) indicates a more favorable safety profile.
| Compound | Cell Line | CC50 (µM) | Therapeutic Index (TI) | Reference(s) |
| Lenacapavir | Not Specified | >20 (for the related compound GSK878) | >512,820 (for GSK878) | |
| GS-CA1 | Not Specified | >30, >50 | >208,300 |
In Vitro Resistance Profile
Mutations in the HIV-1 capsid protein can confer resistance to capsid inhibitors. The following table outlines key resistance-associated mutations (RAMs) identified for Lenacapavir. Due to their similar binding mode, GS-CA1 is expected to have a comparable resistance profile.
| Mutation | Fold-Change in EC50 (vs. Wild-Type) | Reference(s) |
| Q67H | 6 | [1] |
| N74D | Not specified | [1] |
| L56I | >3200 (in combination) | [1] |
| M66I | >3200 (in combination) | [1] |
| K70N | >3200 (in combination) | [1] |
| Q67H/N74S | >3200 | [1] |
| Q67H/T107N | >3200 | [1] |
Experimental Protocols
In Vitro Antiviral Activity Assay (MT-4 Cell Line)
This protocol is a common method to determine the EC50 of an antiviral compound against HIV-1.
Methodology:
-
Cell Preparation: MT-4 cells, a human T-cell line highly susceptible to HIV-1, are seeded into 96-well microtiter plates.
-
Compound Dilution: A serial dilution of the test compound (Lenacapavir or GS-CA1) is prepared and added to the wells.
-
Virus Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Endpoint Analysis: The antiviral effect is determined by measuring the inhibition of virus-induced cytopathic effects, typically through a cell viability assay (e.g., MTT assay), or by quantifying viral protein expression (e.g., p24 antigen ELISA).
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the virus control wells without any compound.
In Vitro HIV-1 Capsid Assembly Assay
This assay measures the effect of compounds on the assembly of purified HIV-1 capsid protein into higher-order structures.
Methodology:
-
Protein Purification: Recombinant HIV-1 capsid protein is expressed in E. coli and purified to homogeneity.
-
Assembly Reaction: The purified capsid protein is induced to assemble into capsid-like particles by incubation in a high-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl).
-
Compound Addition: The test compound is added to the assembly reaction at various concentrations.
-
Monitoring Assembly: The assembly process is monitored over time by measuring the increase in turbidity (light scattering) at 350 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of capsid assembly in the presence of the inhibitor are compared to a vehicle control to determine the compound's effect on capsid polymerization.
Fate-of-the-Capsid Assay
This biochemical assay is used to assess the stability of the HIV-1 core within infected cells.
Methodology:
-
Cell Infection: Target cells (e.g., HeLa or Jurkat cells) are infected with a high titer of HIV-1.
-
Compound Treatment: The infected cells are treated with the test compound at various concentrations.
-
Cell Lysis: At specific time points post-infection, the cells are harvested and gently lysed to release the cytoplasmic contents while keeping the viral cores intact.
-
Separation of Cores: The cell lysate is layered onto a sucrose (B13894) cushion and centrifuged at high speed. Intact, particulate capsid cores will pellet through the sucrose cushion, while soluble, disassembled capsid proteins will remain in the supernatant.
-
Quantification: The amount of capsid protein in the pellet (intact cores) and the supernatant (disassembled capsid) is quantified by Western blotting or ELISA for the p24 capsid protein.
-
Data Analysis: An increase in the amount of p24 in the pellet fraction in the presence of the compound indicates stabilization of the capsid core.
Conclusion
Both Lenacapavir and GS-CA1 are highly potent in vitro inhibitors of HIV-1 replication, acting through a novel mechanism of capsid stabilization. Their picomolar efficacy and high therapeutic indices underscore their potential as powerful antiretroviral agents. The shared resistance profile highlights the importance of the conserved binding pocket on the HIV-1 capsid. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of this promising class of antiretroviral drugs.
References
A Comparative Guide to Bioanalytical Methods for Lenacapavir in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Lenacapavir, a first-in-class long-acting HIV-1 capsid inhibitor, in plasma. The primary focus is on providing a comprehensive overview of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, alongside a comparative analysis with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) as potential alternative techniques. This guide is intended to assist researchers and drug development professionals in selecting the most appropriate bioanalytical strategy for their specific needs, considering factors such as sensitivity, specificity, throughput, and cost.
Method Comparison
The selection of a bioanalytical method is a critical decision in drug development, impacting the accuracy and reliability of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. While UHPLC-MS/MS is often considered the gold standard for small molecule quantification due to its high sensitivity and specificity, other methods like HPLC-UV and ELISA can offer practical advantages in certain contexts.
| Parameter | UHPLC-MS/MS | HPLC-UV | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Antigen-antibody binding, colorimetric or fluorescent detection |
| Specificity | Very High (based on parent and fragment ion masses) | Moderate (risk of interference from co-eluting compounds) | High (dependent on antibody specificity) |
| Sensitivity | Very High (pg/mL to low ng/mL) | Low to Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Linearity Range | Wide (typically 3-4 orders of magnitude) | Moderate (typically 2-3 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Throughput | High (with automation) | Moderate | High (plate-based format) |
| Cost per Sample | High | Low | Moderate |
| Development Time | Long | Moderate | Long (requires antibody development) |
| Instrumentation | Complex and expensive | Simple and widely available | Standard plate readers |
Experimental Protocols
Validated UHPLC-MS/MS Method for Lenacapavir
This method provides high sensitivity and selectivity for the quantification of Lenacapavir in human plasma and has been validated according to FDA bioanalytical guidelines.
Sample Preparation:
A simple protein precipitation method is employed.
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (Lenacapavir-d6).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lenacapavir: Precursor ion > Product ion (specific m/z values would be determined during method development).
-
Lenacapavir-d6 (Internal Standard): Precursor ion > Product ion.
-
Validation Parameters:
-
Linearity: The method is linear over a range of 0.1 to 500 ng/mL with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision are within ±15% (±20% at the lower limit of quantification).
-
Recovery: The extraction recovery is consistent and reproducible.
-
Matrix Effect: No significant matrix effect is observed.
-
Stability: Lenacapavir is stable in plasma under various storage and handling conditions.
Comparative HPLC-UV Method (Hypothetical)
This hypothetical method illustrates a more accessible approach for the quantification of Lenacapavir, suitable for settings where LC-MS/MS is not available.
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute Lenacapavir with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at a wavelength corresponding to the maximum absorbance of Lenacapavir.
Expected Performance:
-
Linearity: Expected to be in the range of 10 to 1000 ng/mL.
-
Accuracy and Precision: Expected to be within ±15%.
-
Sensitivity: The lower limit of quantification would be significantly higher than that of the LC-MS/MS method.
Comparative ELISA Method (Hypothetical)
This hypothetical competitive ELISA provides a high-throughput screening alternative.
Principle:
This is a competitive immunoassay where free Lenacapavir in the sample competes with a Lenacapavir-enzyme conjugate for binding to a limited number of anti-Lenacapavir antibody-coated wells. The amount of colored product is inversely proportional to the concentration of Lenacapavir in the sample.
Protocol:
-
Coating: Coat a 96-well plate with an anti-Lenacapavir antibody.
-
Blocking: Block the remaining protein-binding sites in the coated wells.
-
Competition: Add plasma samples (or standards) and a fixed amount of Lenacapavir-horseradish peroxidase (HRP) conjugate to the wells. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate solution to the wells. The HRP enzyme will catalyze the conversion of the substrate to a colored product.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Detection: Measure the absorbance at 450 nm using a microplate reader.
Expected Performance:
-
Linearity: A standard curve would be generated with a typical sigmoidal shape, with a linear range over 1-2 orders of magnitude.
-
Sensitivity: Potentially in the low ng/mL range.
-
Specificity: Highly dependent on the specificity of the antibody used.
Experimental Workflow Diagrams
Caption: Bioanalytical method validation workflow.
Caption: Sample preparation workflow comparison.
Assessing the Synergistic Potential of Lenacapavir with Broadly Neutralizing Antibodies for HIV-1 Treatment
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of HIV-1 treatment is rapidly evolving towards long-acting regimens that can improve adherence and quality of life for people living with HIV. A promising strategy in this arena is the combination of the first-in-class capsid inhibitor, Lenacapavir (B1654289), with broadly neutralizing antibodies (bNAbs). This guide provides a comprehensive assessment of the synergistic effects of Lenacapavir when co-administered with the bNAbs teropavimab and zinlirvimab, focusing on supporting experimental data from clinical trials and outlining relevant experimental protocols.
Clinical Efficacy of Lenacapavir in Combination with bNAbs
Clinical studies have demonstrated the high efficacy of a combination regimen of Lenacapavir with teropavimab and zinlirvimab in maintaining virologic suppression in adults with HIV-1. This long-acting regimen, with the potential for twice-yearly dosing, represents a significant advancement in HIV treatment.
Phase 1b Proof-of-Concept Study (NCT04811040)
A Phase 1b study evaluated the safety and efficacy of a single dose of subcutaneous Lenacapavir in combination with intravenous teropavimab and zinlirvimab in virologically suppressed adults with HIV-1.[1][2][3][4] The study demonstrated that the combination was generally well-tolerated and maintained high rates of virologic suppression.[2][4]
Table 1: Key Outcomes of the Phase 1b Study (NCT04811040) at Week 26 [2][4]
| Outcome Measure | Lenacapavir + Teropavimab + Zinlirvimab (10 mg/kg) | Lenacapavir + Teropavimab + Zinlirvimab (30 mg/kg) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 90% of participants maintained suppression | 90% of participants maintained suppression |
| Serious Adverse Events | None reported | None reported |
| Most Common Adverse Events | Injection site reactions (mostly mild) | Injection site reactions (mostly mild) |
Phase 2 Clinical Trial (NCT05729568)
Building on the promising Phase 1b results, a Phase 2 trial was initiated to further evaluate the safety and efficacy of the twice-yearly combination regimen.[5] This study compares the long-acting injectable regimen to a stable baseline daily oral antiretroviral regimen.[5] Data from this trial has shown sustained virologic suppression and good tolerability.[5]
Table 2: Virologic Response in the Phase 2 Study (NCT05729568) at Week 52 [5]
| Treatment Arm | Participants with HIV-1 RNA ≥ 50 copies/mL |
| Lenacapavir + Teropavimab + Zinlirvimab (n=53) | 3 |
| Stable Baseline Oral Antiretroviral Regimen (n=27) | 0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols employed in the clinical assessment of the Lenacapavir-bNAb combination and a representative protocol for in vitro synergy analysis.
Clinical Trial Protocol for NCT04811040 and NCT05729568 (Summarized)
1. Participant Selection:
-
Adults with documented HIV-1 infection.
-
Virologically suppressed (HIV-1 RNA <50 copies/mL) on a stable antiretroviral therapy (ART) for at least 18 months (Phase 1b) or 12 months (Phase 2).[1][3]
-
CD4+ T-cell count ≥500 cells/µL (Phase 1b) or ≥200 cells/µL (Phase 2).
-
Screening for proviral DNA phenotype to ensure susceptibility to both teropavimab and zinlirvimab.[2][4]
2. Treatment Regimen:
-
Oral Loading Phase (Lenacapavir): Participants receive oral Lenacapavir for a short duration at the beginning of the trial.[1]
-
Injectable Phase:
-
Lenacapavir: Administered as a subcutaneous injection (927 mg) once every 26 weeks.[1]
-
Teropavimab and Zinlirvimab: Administered as intravenous infusions. Dosing in the Phase 1b trial was weight-based (e.g., 30 mg/kg for teropavimab), while the Phase 2 trial utilized fixed doses (2550 mg each).[1][5]
-
3. Efficacy and Safety Monitoring:
-
Primary Endpoint: The primary endpoint for the Phase 1b study was the incidence of serious adverse events.[1] For the Phase 2 study, it was the proportion of participants with HIV-1 RNA ≥ 50 copies/mL at Week 26.
-
Virologic Monitoring: Plasma HIV-1 RNA levels are monitored at regular intervals throughout the study.
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, and injection site reactions.
In Vitro HIV-1 Synergy Assay Protocol (Representative)
While specific in vitro synergy data for the Lenacapavir-bNAb combination is not publicly available, the following protocol outlines a standard method for assessing antiviral synergy.
1. Cell and Virus Preparation:
-
Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene under the control of the HIV-1 LTR, are commonly used.
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., NL4-3) is propagated and titrated to determine the appropriate infectious dose.
2. Drug Combination Matrix:
-
Prepare serial dilutions of Lenacapavir and the bNAbs (teropavimab and zinlirvimab) individually and in combination at fixed concentration ratios.
-
A checkerboard titration matrix is set up in a 96-well plate to test a wide range of concentrations for each drug and their combinations.
3. Infection and Incubation:
-
TZM-bl cells are seeded into the 96-well plates.
-
The drug dilutions (single agents and combinations) are added to the cells and incubated for a short period.
-
A predetermined amount of HIV-1 virus stock is then added to each well.
-
The plates are incubated for 48 hours to allow for viral replication.
4. Data Acquisition and Analysis:
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luciferase activity, which is proportional to the level of HIV-1 replication, is measured using a luminometer.
-
The percentage of viral inhibition is calculated for each drug concentration and combination relative to the virus control (no drug).
-
Synergy is quantified using software like MacSynergy or CompuSyn, which calculates a combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizing the Path to Long-Acting HIV Treatment
The following diagrams illustrate the mechanisms of action and the workflow for evaluating this novel combination therapy.
Conclusion
The combination of Lenacapavir with the broadly neutralizing antibodies teropavimab and zinlirvimab represents a paradigm shift in HIV-1 treatment, moving towards a long-acting, twice-yearly regimen. While direct quantitative in vitro synergy data is not yet widely published, the robust clinical trial results demonstrating high and sustained rates of virologic suppression strongly support the potent and complementary antiviral activity of this combination. The distinct mechanisms of action—capsid inhibition by Lenacapavir and neutralization of free virus by the bNAbs—provide a high barrier to the development of resistance. As more data from ongoing and future studies become available, a more detailed quantitative understanding of the synergistic interactions will further solidify the role of this combination in the future of HIV care.
References
- 1. Safety of teropavimab and zinlirvimab with lenacapavir once every 6 months for HIV treatment: a phase 1b, randomised, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 4. Gilead Sciences reports positive data from HIV therapy trial [clinicaltrialsarena.com]
- 5. eatg.org [eatg.org]
Lenacapavir's Enhanced Resilience to Resistance: A Comparative Analysis with First-Generation Capsid Inhibitors
A deep dive into the resistance profiles of the groundbreaking HIV-1 capsid inhibitor, Lenacapavir, reveals a significantly higher barrier to resistance compared to its first-generation predecessors. This guide provides a comprehensive comparison, supported by experimental data, for researchers and drug development professionals in the field of HIV therapeutics.
Lenacapavir (LEN), the first-in-class, long-acting HIV-1 capsid inhibitor, has demonstrated remarkable potency against multi-drug resistant HIV-1 strains.[1] A critical aspect of its clinical promise lies in its distinct resistance profile. This analysis contrasts the genetic and phenotypic characteristics of LEN resistance with those of pioneering, though less clinically advanced, first-generation capsid inhibitors, primarily focusing on PF-3450074 (PF-74).
Quantitative Analysis of Resistance Profiles
The development of resistance to antiretroviral drugs is a key factor in treatment failure. In vitro studies have been instrumental in identifying the specific amino acid substitutions within the HIV-1 capsid protein that confer resistance to capsid inhibitors. The following table summarizes the quantitative impact of these mutations on the antiviral activity of Lenacapavir and the first-generation inhibitor PF-3450074, presented as the fold-change in the half-maximal effective concentration (EC50).
| Drug | Mutation | Fold-Change in EC50 | Replication Capacity (% of Wild-Type) | Reference |
| Lenacapavir | M66I | >2000 | 1.5% | [2] |
| Q67H | 4.6 | 58% | [2] | |
| K70N | - | - | [2] | |
| K70R | - | Reduced | [3] | |
| K70H/N/R/S | Associated with resistance | - | [4] | |
| N74D | 10 | Reduced | [5] | |
| N74D/H/K | Associated with resistance | - | [4] | |
| T107N | - | Reduced | [2] | |
| Q67H/N74D | Cumulative effects | Significantly reduced | ||
| PF-3450074 | N74D | 6 | - | [6] |
| T107N | 6.25 | - | [7] | |
| Q67H/K70R/H87P/T107N/L111I | Highly resistant | - | [3] |
The Higher Genetic Barrier of Lenacapavir
A key takeaway from the comparative data is Lenacapavir's higher genetic barrier to high-level resistance. While single mutations can confer low to moderate resistance to LEN, high-level resistance often requires the accumulation of multiple mutations.[2] For instance, the M66I mutation, which confers significant resistance to Lenacapavir, is associated with a severe fitness cost, reducing the virus's ability to replicate by over 98%.[2] This inherent fitness cost of key resistance mutations is a significant advantage for Lenacapavir, as it limits the emergence and propagation of resistant viral strains.
In contrast, resistance to the first-generation inhibitor PF-3450074 can emerge through pathways involving multiple mutations, with some combinations leading to high-level resistance.[3] The N74D mutation, for example, confers a notable 6-fold resistance to PF-74.[6] The complexity of resistance development for PF-74, involving multiple potential substitutions, highlights the evolutionary pathways available to the virus to escape its antiviral pressure.[8]
Furthermore, Lenacapavir demonstrates no cross-resistance with other existing classes of antiretroviral drugs, making it a valuable option for heavily treatment-experienced patients with multidrug-resistant HIV-1.[1]
Experimental Methodologies
The data presented in this guide are derived from established in vitro experimental protocols designed to assess antiviral drug resistance. A general workflow for these experiments is outlined below.
In Vitro Resistance Selection
To identify resistance mutations, wild-type HIV-1 is cultured in the presence of a capsid inhibitor.[9] The concentration of the drug is gradually increased over successive passages of the virus. This selective pressure favors the growth of viral variants that have acquired mutations conferring reduced susceptibility to the inhibitor. Cell lines commonly used for this purpose include MT-2 and CEM T-cells.
Genotypic and Phenotypic Analysis
Once resistant viral populations are selected, the capsid-encoding region of the viral genome is sequenced to identify specific amino acid substitutions.[4] To confirm the role of these mutations in conferring resistance, they are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.[10]
The resulting mutant viruses are then subjected to phenotypic susceptibility assays. A widely used method is the TZM-bl cell-based assay, where the inhibitory effect of the drug on viral replication is measured by a reduction in the expression of a reporter gene, such as luciferase.[11][12] The EC50 value, which is the drug concentration required to inhibit 50% of viral replication, is determined for both the mutant and wild-type viruses. The fold-change in EC50 provides a quantitative measure of resistance.
Replication Capacity Assays
To assess the fitness cost of resistance mutations, the replication kinetics of mutant viruses are compared to the wild-type virus in the absence of the drug. These assays measure the ability of the virus to replicate over time and provide insights into the likelihood of a resistant variant persisting in a patient.[2]
Key Resistance Mutations in the HIV-1 Capsid
The identified resistance mutations for both Lenacapavir and first-generation capsid inhibitors are located within the HIV-1 capsid protein. The following diagram illustrates the approximate locations of these key mutations.
Conclusion
Lenacapavir represents a significant advancement in HIV-1 therapy, not only due to its long-acting nature and novel mechanism of action but also because of its robust resistance profile. The high genetic barrier to clinically significant resistance, coupled with the fitness cost imposed by key resistance mutations, distinguishes it from first-generation capsid inhibitors like PF-3450074. This comparative analysis underscores the progress made in targeting the HIV-1 capsid and provides a valuable resource for the ongoing development of next-generation antiretroviral agents.
References
- 1. mdpi.com [mdpi.com]
- 2. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. croiconference.org [croiconference.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 10. Site-directed mutagenesis of HIV-1 protease: generation of mutant proteases with increased stability to autodigestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
Lenacapavir's Potency Unveiled: A Comparative Analysis Against Patient-Derived and Lab-Adapted HIV-1 Strains
For Immediate Release
Foster City, CA – December 6, 2025 – A comprehensive review of in vitro studies reveals the sustained high potency of Lenacapavir (B1654289), a first-in-class HIV-1 capsid inhibitor, against both patient-derived viral isolates and laboratory-adapted strains. This guide provides a detailed comparison of Lenacapavir's efficacy, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows for researchers, scientists, and drug development professionals.
Lenacapavir distinguishes itself by targeting the HIV-1 capsid, a crucial protein involved in multiple stages of the viral lifecycle, including nuclear transport, virus assembly, and capsid core formation.[1][2][3] This novel mechanism of action allows it to maintain potent antiviral activity against HIV-1 isolates that are resistant to other classes of antiretroviral drugs.[2][4] Clinical trials have demonstrated its efficacy in heavily treatment-experienced adults with multidrug-resistant HIV-1.[1][5][6]
Quantitative Efficacy of Lenacapavir
The antiviral activity of Lenacapavir is typically quantified by its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in vitro. The following tables summarize the EC50 values of Lenacapavir against various HIV-1 strains.
| Cell Line/System | HIV-1 Strain/Isolate | EC50 (pM) | Reference |
| MT-4 | Unspecified HIV-1 | 105 | [7] |
| Human CD4+ T cells | Unspecified HIV-1 | 32 | [7] |
| Macrophages | Unspecified HIV-1 | 56 | [7] |
| HEK293T | 23 clinical isolates | 20 - 160 | [7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 50 (mean) | [7] |
| MAGIC-5A (single-cycle assay) | 11 HIV-1 isolates | 200 (mean, range: 140-310) | [8] |
| CEM-NKR-CCR5-Luc (multicycle assay) | 9 HIV-1 isolates | 170 (mean, range: 70-340) | [8] |
| Various cell types | Diverse HIV-1 subtypes (A, A1, AE, AG, B, BF, C, D, G, H) | 21 - 357 | [9][10] |
Table 1: In Vitro Antiviral Activity of Lenacapavir against Wild-Type HIV-1. This table showcases the potent picomolar activity of Lenacapavir across a range of cell types and against both laboratory strains and a panel of clinical isolates.
| HIV-2 Isolate Panel | EC50 (nM) | Fold-Change vs. HIV-1 | Reference |
| 12 isolates (single-cycle assay) | 2.2 (mean, range: 1.1-3.2) | 11-fold less potent | [8] |
| 10 isolates (multicycle assay) | 2.4 (mean, range: 0.94-5.4) | 14-fold less potent | [8] |
Table 2: In Vitro Activity of Lenacapavir against HIV-2. Lenacapavir demonstrates activity against HIV-2, albeit at a reduced potency compared to HIV-1.
Signaling Pathways and Experimental Workflows
To understand the context of Lenacapavir's efficacy, it is crucial to visualize the HIV-1 replication cycle and the experimental procedures used for its assessment.
References
- 1. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 2. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. eatg.org [eatg.org]
- 7. benchchem.com [benchchem.com]
- 8. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 10. Emergence of in-vitro resistance to lenacapavir is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lenacapavir Sodium: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Lenacapavir Sodium is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes environmental contamination and mitigates potential harm. This guide provides essential, step-by-step information for the proper disposal of this compound in a research or drug development setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets forth guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates controlled substances, and many states have their own, often more stringent, regulations.[1] While Lenacapavir is not currently classified as a hazardous waste under RCRA, it is imperative to consult institutional policies and local regulations to ensure full compliance.[3]
Step-by-Step Disposal Protocol
A systematic approach to the disposal of this compound is essential. The following steps outline the recommended procedure for laboratory professionals:
-
Segregation of Waste: The first critical step is to isolate this compound waste from other laboratory waste streams. If handling multiple pharmaceutical wastes, they should be segregated into hazardous, non-hazardous, and, if applicable, controlled substances.[3]
-
Proper Containment:
-
Solid Waste (Tablets): Unused or expired tablets should, whenever possible, be kept in their original packaging.[3]
-
Injectable Forms (Vials, Needles, and Syringes): Immediately following use, all needles and syringes must be disposed of in a designated, puncture-resistant sharps container.[3]
-
General Waste: All this compound waste should be kept in suitable, closed, and clearly labeled containers while awaiting final disposal.[3]
-
-
Professional Disposal: It is crucial to arrange for the disposal of this compound waste through a licensed waste disposal contractor specializing in pharmaceutical or chemical waste.[3] The primary recommended methods of disposal include:
-
Treatment at a licensed chemical destruction facility.[3]
-
Controlled incineration equipped with flue gas scrubbing.[2][3][4]
Crucially, this compound should never be discharged into sewer systems or the general environment. [3][5]
-
-
Documentation: Meticulous record-keeping is a vital part of the disposal process. Maintain detailed records of the disposal, including the name of the licensed waste disposal contractor.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Data
At present, there is no specific quantitative data, such as concentration limits for disposal, publicly available for this compound. The disposal guidelines are procedural and focus on complete containment and destruction.
Experimental Protocols
The information provided is based on established best practices for pharmaceutical waste disposal and does not originate from specific experimental protocols. The step-by-step disposal guide serves as the primary methodology for safe handling.
References
Essential Safety and Handling of Lenacapavir Sodium for Laboratory Professionals
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lenacapavir (B1654289) Sodium. The following procedural guidance outlines personal protective equipment, handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
While Lenacapavir Sodium is not classified as a hazardous substance or mixture in some safety data sheets[1][2], other sources indicate that it may cause skin and eye irritation[3]. Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE) are essential to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing is necessary. |
| Respiratory Protection | Suitable Respirator | To be used when adequate ventilation is not available or when handling powders to avoid dust and aerosol formation. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Prevent the inhalation of dust or aerosols by working in a well-ventilated area, preferably within a fume hood[1][3].
-
Wash hands thoroughly after handling the compound[3].
Storage Conditions:
-
Keep the container tightly sealed[1].
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures for the powder form are -20°C for up to 3 years or 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month[1].
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action must be taken.
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel from the affected area[1].
-
Wear full personal protective equipment during cleanup[1].
-
For spills of solutions, absorb with a liquid-binding material such as diatomite[1].
-
Decontaminate surfaces by scrubbing with alcohol[1].
-
Collect and dispose of contaminated material according to disposal protocols[1].
First Aid:
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention.[1][3] |
| In case of skin contact | Rinse the skin thoroughly with water and remove contaminated clothing. Seek medical attention.[1][3] |
| If inhaled | Move the person to fresh air. If breathing is difficult, provide respiratory support.[1] |
| If ingested | Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination.
-
Unused Product: Unused or expired this compound should be disposed of through a licensed chemical destruction facility or by controlled incineration[2]. Do not discharge into sewer systems or the environment[2].
-
Contaminated Materials: All materials that have come into contact with this compound, including vials and labware, should be segregated and disposed of as chemical waste in clearly labeled, closed containers[2].
-
Sharps: Any needles and syringes used for handling this compound must be disposed of immediately in a designated, puncture-resistant sharps container[2].
Occupational Exposure Limits
Currently, there are no publicly established occupational exposure limit values for this compound[1][2][3]. However, it is noted that a specialized consulting firm has developed a proprietary Occupational Exposure Limit (OEL) and an Acceptable Daily Exposure (ADE) value[4]. In the absence of publicly available OELs, it is imperative to use a combination of engineering controls (such as fume hoods) and personal protective equipment to minimize potential exposure.
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
